Dansyl-Glu-Gly-Arg-Chloromethylketone
描述
属性
IUPAC Name |
(4S)-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSFLLWFAFZAF-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219080 | |
| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69024-84-6 | |
| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Analysis of Dansyl-Glu-Gly-Arg-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (Dansyl-Glu-Gly-Arg-CMK) is a potent and irreversible inhibitor of serine proteases, with notable activity against key enzymes in the blood coagulation cascade. Its fluorescent dansyl group makes it a valuable tool for studying enzyme kinetics and for active site labeling. This technical guide provides a comprehensive overview of the synthesis, structural properties, and mechanism of action of Dansyl-Glu-Gly-Arg-CMK, with a focus on its role as an inhibitor of Factor IXa in the intrinsic pathway of coagulation.
Physicochemical Properties
Dansyl-Glu-Gly-Arg-Chloromethylketone is a synthetic peptide derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C27H36ClN7O8S | --INVALID-LINK-- |
| Molecular Weight | 654.1 g/mol | --INVALID-LINK-- |
| Appearance | Yellow lyophilisate | Chem-Impex |
| Purity (by HPLC) | ≥94% | Chem-Impex |
| Storage Conditions | 2 - 8 °C | Chem-Impex |
Synthesis and Purification
The synthesis of tripeptide chloromethyl ketones like Dansyl-Glu-Gly-Arg-CMK involves a multi-step process of peptide coupling followed by the introduction of the chloromethylketone moiety.
Experimental Protocol: General Synthesis of a Tripeptide Chloromethyl Ketone
Materials:
-
Protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH)
-
Dansyl chloride
-
Solid-phase synthesis resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Diazomethane or a safer alternative for conversion to diazomethylketone
-
HCl for conversion to the chloromethylketone
-
Solvents (DMF, DCM, diethyl ether)
-
HPLC for purification
Procedure:
-
Peptide Synthesis: The protected peptide (Dansyl-Glu(OtBu)-Gly-Arg(Pbf)) is synthesized on a solid support, typically starting from the C-terminal arginine. Each amino acid is sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding amino acid. The dansyl group is coupled to the N-terminal glutamic acid.
-
Cleavage from Resin: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Conversion to Chloromethylketone: The C-terminal carboxylic acid is converted to a diazomethylketone, which is then treated with HCl to yield the final chloromethylketone.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow: Synthesis and Purification
Structural Analysis
The structure of Dansyl-Glu-Gly-Arg-CMK is confirmed through various analytical techniques.
| Analysis Method | Observed Result | Interpretation |
| Mass Spectrometry | Molecular weight of the labeled protein corresponds to the protein plus a single molecule of the inhibitor.[1] | Confirms a 1:1 stoichiometric covalent binding to the target enzyme. |
| HPLC | A single major peak with a purity of ≥94%. | Indicates a highly purified compound. |
| Fluorescence Spectroscopy | Excitation and emission spectra characteristic of the dansyl group. | Confirms the presence and integrity of the fluorescent label. |
Experimental Protocol: Mass Spectrometry of the Inhibitor-Enzyme Complex
This protocol is adapted from the analysis of a similar complex.[1]
Materials:
-
Purified enzyme (e.g., Factor IXa)
-
Dansyl-Glu-Gly-Arg-CMK
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Electrospray mass spectrometer
Procedure:
-
Incubation: Incubate the enzyme with a molar excess of Dansyl-Glu-Gly-Arg-CMK in the reaction buffer to ensure complete labeling of the active site.
-
Sample Preparation: Desalt the sample to remove non-volatile salts that can interfere with mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the sample using an electrospray mass spectrometer to determine the molecular weight of the complex.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weights of the un-labeled enzyme and the enzyme-inhibitor complex to confirm covalent modification.
Mechanism of Action: Inhibition of the Intrinsic Coagulation Pathway
Dansyl-Glu-Gly-Arg-CMK is a potent inhibitor of Factor IXa, a critical serine protease in the intrinsic pathway of blood coagulation.[2] The chloromethylketone moiety forms a covalent bond with a key histidine residue in the active site of Factor IXa, leading to irreversible inhibition.[2]
The intrinsic pathway is a cascade of enzymatic reactions that ultimately leads to the formation of a fibrin clot. The inhibition of Factor IXa by Dansyl-Glu-Gly-Arg-CMK effectively blocks the downstream activation of Factor X, thereby halting the coagulation cascade.
Signaling Pathway: The Intrinsic Pathway of Blood Coagulation
References
Dansyl-Glu-Gly-Arg-Chloromethylketone: A Technical Guide for its Application as a Fluorescent Probe in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-Glu-Gly-Arg-Chloromethylketone is a highly specific, fluorescently labeled, irreversible inhibitor of certain serine proteases. Its utility in biochemical research stems from the combination of a fluorescent dansyl group, a peptide sequence (Glu-Gly-Arg) that confers specificity for trypsin-like proteases, and a chloromethylketone reactive group that covalently modifies the active site of the target enzyme. This technical guide provides an in-depth overview of its properties, mechanism of action, and applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Core Properties and Mechanism of Action
This compound functions as an active site-directed affinity label. The tripeptide sequence, Glutamic acid-Glycine-Arginine, mimics the natural substrate of several serine proteases involved in the blood coagulation cascade, such as Factor Xa, Factor IXa, and urokinase. The arginine residue is particularly important for recognition and binding to the S1 pocket of these proteases.
Upon binding, the chloromethylketone moiety forms a stable covalent bond with the active site histidine residue of the serine protease, leading to irreversible inhibition in most cases.[1] The attached dansyl group, a well-characterized fluorophore, allows for the direct monitoring and quantification of the labeled enzyme.
Fluorescent Properties: While the precise excitation and emission maxima can vary slightly depending on the local environment (e.g., bound to a protein), the dansyl fluorophore generally exhibits excitation in the near-UV range and emits in the blue-green region of the visible spectrum. For example, Dansyl glycine has an excitation wavelength of 300 nm.[2] The fluorescence quantum yield of dansyl compounds is known to be sensitive to the polarity of their environment, often increasing in nonpolar environments such as the active site of a protein.[2]
Quantitative Data: Inhibition of Serine Proteases
The following tables summarize the kinetic parameters for the inhibition of key serine proteases by this compound.
| Target Protease | Organism | Inhibition Type | Kinetic Parameters | Reference |
| Activated Factor IX | Porcine | Irreversible | Apparent second-order rate constant: 1.7 x 10⁴ M⁻¹ min⁻¹ | [1] |
| Factor Xa | Not Specified | Irreversible | IC₅₀: 100 nM | |
| Two-chain urokinase-type plasminogen activator (tcu-PA) | Not Specified | Irreversible | Kᵢ = 5.0 x 10⁻⁶ M, k₂ = 0.05 s⁻¹ | [3] |
| Single-chain urokinase-type plasminogen activator (scu-PA) | Not Specified | Competitive | Kᵢ = 1.3 x 10⁻⁶ M | [3] |
Table 1: Kinetic data for the inhibition of various serine proteases by this compound.
Signaling Pathway: The Blood Coagulation Cascade
This compound is a valuable tool for studying the intricate network of enzymatic reactions that constitute the blood coagulation cascade. Its primary targets, Factor IXa and Factor Xa, are critical components of the intrinsic and common pathways, respectively. Urokinase, another target, is involved in the counter-regulatory process of fibrinolysis. The ability to specifically label and inhibit these proteases allows researchers to investigate their roles in both normal hemostasis and pathological conditions such as thrombosis.
Caption: The blood coagulation cascade, highlighting the points of inhibition by this compound.
Experimental Protocols
Preparation and Storage of this compound
Proper handling and storage of the probe are crucial for maintaining its activity.
-
Reconstitution: Reconstitute the solid probe at 1 mg/ml in 10 mM HCl.
-
Dilution: Immediately prior to use, dilute the stock solution with the appropriate physiological buffer for your experiment.
-
Storage: Aliquot the reconstituted stock solution and store at 4°C for up to 4 months. For long-term storage, it is recommended to store the solid, desiccated compound at -20°C.[4]
General Protocol for Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibition of a serine protease by this compound using a chromogenic or fluorogenic substrate.
Caption: A generalized workflow for an enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a working solution of the target serine protease in a suitable assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and pH, typically around 7.4-8.0).[1][5]
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare a working solution of a suitable chromogenic or fluorogenic substrate for the target enzyme.
-
-
Assay Setup:
-
In a 96-well plate (black plates are recommended for fluorescence assays), add the enzyme solution to each well.[5]
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (buffer without inhibitor) and a no-enzyme control.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and monitor the change in fluorescence or absorbance at the appropriate wavelengths over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. For more detailed kinetic analysis, determine the apparent second-order rate constant or Kᵢ and k₂ values.
-
Protocol for SDS-PAGE Analysis of Labeled Protease
This method allows for the visualization of the covalent modification of the target protease by the fluorescent probe.
-
Labeling Reaction:
-
Incubate the purified serine protease with an excess of this compound in a suitable buffer for a time sufficient to ensure complete labeling (e.g., 1-2 hours at room temperature).
-
Include a control sample of the protease without the inhibitor.
-
-
SDS-PAGE:
-
Add SDS-PAGE sample loading buffer to the labeled and control samples and heat as required to denature the proteins.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
-
Visualization:
-
After electrophoresis, visualize the fluorescently labeled protein band directly in the gel using a UV transilluminator or a fluorescence gel imaging system.
-
Subsequently, the gel can be stained with a standard protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands. A direct overlay of the fluorescence image and the stained gel image will confirm that the fluorescence is associated with the target protease.
-
General Considerations for Fluorescence Microscopy
-
Cell Preparation:
-
Culture cells of interest on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
-
Labeling:
-
Wash the cells with an appropriate buffer (e.g., PBS or HBSS).
-
Incubate the cells with a working concentration of this compound in buffer for a specified time. The optimal concentration and incubation time should be determined empirically.
-
Include control samples, such as cells without the probe or cells pre-treated with a non-fluorescent inhibitor to demonstrate specificity.
-
-
Washing and Fixation (Optional):
-
Wash the cells several times with buffer to remove any unbound probe.
-
If desired, fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
-
Imaging:
-
Mount the coverslips or place the dish on a fluorescence microscope.
-
Excite the sample using a UV or near-UV light source and capture the emission in the blue-green channel.
-
Acquire images and analyze the localization of the fluorescent signal.
-
Conclusion
This compound is a powerful and versatile tool for the study of serine proteases, particularly those involved in the blood coagulation cascade. Its ability to specifically and irreversibly inhibit target enzymes, combined with its inherent fluorescence, enables a wide range of applications from in vitro kinetic studies to the visualization of active proteases. By providing detailed quantitative data and experimental protocols, this guide aims to equip researchers with the necessary information to effectively utilize this probe in their biochemical research and drug development endeavors.
References
- 1. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dansyl glycine [omlc.org]
- 3. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Dansyl Group: A Versatile Fluorophore for Probing Molecular Environments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dansyl group, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl, is a cornerstone fluorophore in biological and chemical sciences.[1][2] For over half a century, its unique fluorescent properties have been instrumental in advancing our understanding of protein structure, molecular interactions, and cellular processes.[1] This technical guide provides a comprehensive overview of the fluorescent properties of the dansyl group, its applications, and detailed experimental protocols for its use.
Core Fluorescent Properties
The utility of the dansyl group stems from its remarkable sensitivity to the local environment, a phenomenon known as solvatochromism.[1][3] This sensitivity is a direct consequence of its molecular structure, which features an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group attached to a naphthalene ring.[4] This "push-pull" electronic arrangement leads to an intramolecular charge transfer (ICT) upon photoexcitation, making the excited state highly polar.[2][5][6]
In non-polar, hydrophobic environments, dansyl derivatives exhibit a strong fluorescence emission at shorter wavelengths (a blue shift) and a high quantum yield.[1] Conversely, in polar, aqueous environments, the emission is shifted to longer wavelengths (a red shift) and the quantum yield is significantly lower.[1] This pronounced environmental sensitivity makes the dansyl group an exceptional probe for reporting on changes in local polarity, such as those occurring during protein folding, ligand binding, or membrane insertion.[1][3][7][8]
The excitation maximum of the dansyl group is typically around 335-350 nm, and it is largely independent of the solvent polarity.[9][10][11] The emission maximum, however, can vary significantly, generally ranging from 480 nm in non-polar solvents to over 580 nm in polar solvents.[9][12]
Quantitative Photophysical Data
The following table summarizes key photophysical properties of dansyl derivatives in various solvent environments. These values can be influenced by the specific dansyl derivative, pH, and temperature.[1]
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Dioxane | 2.2 | ~338 | ~480-500 | 0.66 - 0.7 | 12.1 |
| Chloroform | 4.8 | ~340 | ~505 | 0.54 | 11.4 |
| Ethyl Acetate | 6.0 | ~340 | ~510 | 0.45 | 10.5 |
| Methanol | 32.7 | ~340 | ~530-550 | 0.23 | 6.8 |
| Water | 80.1 | ~350 | ~560-580 | 0.05 - 0.07 | 3.5 |
Note: Data compiled from multiple sources.[1][8][13][14] Exact values can vary based on the specific dansyl conjugate and experimental conditions.
Experimental Protocols
Fluorescent Labeling of Proteins with Dansyl Chloride
This protocol describes the covalent attachment of the dansyl group to primary and secondary amines, most commonly the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[1][15]
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., phosphate or borate buffer)
-
Dansyl chloride solution (10 mg/mL in aprotic solvent like dimethylformamide (DMF) or acetone)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Protein Preparation: Prepare the protein solution in the reaction buffer. The alkaline pH is crucial to ensure the amino groups are deprotonated and thus nucleophilic.[1]
-
Labeling Reaction: While gently stirring the protein solution at 4°C, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution. The reaction should be carried out in the dark to prevent photobleaching.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted dansyl chloride.
-
Purification: Remove excess, unreacted dansyl chloride and by-products by gel filtration or dialysis.[1]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 340 nm.
N-Terminal Amino Acid Analysis
The dansyl method, pioneered by Gray and Hartley, is a classic technique for identifying the N-terminal amino acid of a peptide or protein.[1][16]
Materials:
-
Peptide or protein sample
-
Dansyl chloride solution (5 mg/mL in acetone)
-
0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)
-
6 M Hydrochloric acid
-
Standard dansyl-amino acids
-
Thin-layer chromatography (TLC) plates (polyamide) or HPLC system
Procedure:
-
Dansylation: Dissolve the peptide in the bicarbonate buffer and add the dansyl chloride solution. Incubate at 37°C for 1 hour in the dark.
-
Hydrolysis: After drying the sample, add 6 M HCl and heat at 105°C for 12-16 hours in a sealed tube to hydrolyze the peptide bonds. The dansyl-N-terminal amino acid bond is resistant to this hydrolysis.[16]
-
Identification: After drying, dissolve the sample in a suitable solvent and spot it on a polyamide TLC plate alongside standard dansyl-amino acids. Identify the N-terminal derivative by its migration position under UV light. Alternatively, HPLC can be used for identification and quantification.
Applications in Drug Development and Research
Probing Protein Conformation and Dynamics
The environmental sensitivity of the dansyl group makes it an excellent tool for studying protein folding, unfolding, and conformational changes.[7] By labeling a protein with a dansyl group, changes in the local environment of the probe can be monitored through shifts in its fluorescence emission spectrum and quantum yield. This has been widely used to investigate protein-ligand interactions, where the binding of a ligand can alter the hydrophobicity of the binding pocket, leading to a change in the dansyl fluorescence.[1]
Fluorescence Resonance Energy Transfer (FRET)
The dansyl group can serve as an efficient acceptor for the intrinsic fluorescence of tryptophan residues in proteins in FRET experiments.[1][7] FRET is a distance-dependent process where a donor fluorophore (e.g., tryptophan) transfers its excitation energy to a nearby acceptor (e.g., dansyl). The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. By measuring the quenching of the tryptophan fluorescence or the sensitized emission of the dansyl group, one can determine the distance between the two probes and thus gain insights into molecular proximity and conformational changes.[1] The typical Förster distance (R₀) for the tryptophan-dansyl pair is in the range of 21-24 Å.[17]
High-Throughput Screening and Biosensors
Dansyl-based fluorescent probes have been developed for high-throughput screening of enzyme inhibitors and for studying drug-protein interactions.[1] Furthermore, the dansyl group has been incorporated into various biosensors for the detection of metal ions, anions, and other small molecules.[4][18][19]
Conclusion
The dansyl group remains a powerful and versatile tool in the arsenal of researchers and drug development professionals.[1] Its unique combination of reactivity, environmental sensitivity, and favorable photophysical properties ensures its continued application in elucidating complex biological processes. This guide has provided a foundational understanding of the core principles and practical applications of this remarkable fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansyl-triazole-based fluorescent macrocycle for selective detection of nitro-antibiotic drugs and protein interaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01769A [pubs.rsc.org]
- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Dansyl amide - Wikipedia [en.wikipedia.org]
- 10. Peptide Labeling [sigmaaldrich.com]
- 11. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 12. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dansyl glycine [omlc.org]
- 14. Dansyl-X, SE | AAT Bioquest [aatbio.com]
- 15. mdpi.com [mdpi.com]
- 16. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
- 18. A dansyl-based fluorescent probe for selectively detecting Cu2+ and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dansyl-Glu-Gly-Arg-Chloromethylketone for Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-L-glutamyl-L-glycyl-L-arginyl-chloromethylketone, commonly abbreviated as Dansyl-Glu-Gly-Arg-CMK or DEGR-CK, is a potent and irreversible inhibitor of a specific subset of serine proteases. Its unique chemical structure, incorporating a fluorescent dansyl group, a peptide recognition sequence, and a chloromethylketone reactive group, makes it an invaluable tool for studying enzyme kinetics, determining active site concentrations, and investigating the role of target proteases in various physiological and pathological processes. This guide provides a comprehensive overview of its mechanism of action, target enzymes, and detailed protocols for its application in enzyme kinetic studies.
Mechanism of Action
Dansyl-Glu-Gly-Arg-CMK is an active-site-directed irreversible inhibitor. The mechanism of inhibition is a two-step process. Initially, the peptide sequence (Glu-Gly-Arg) facilitates the reversible binding of the inhibitor to the active site of the target serine protease. The arginine residue is particularly important for targeting enzymes that cleave after basic amino acids.
Following the initial binding, the chloromethylketone moiety forms a covalent bond with the active site histidine residue of the enzyme. This alkylation of the histidine is an irreversible reaction, leading to the permanent inactivation of the enzyme. The presence of the dansyl group, a fluorophore, allows for the convenient monitoring of the inhibitor's interaction with the enzyme through fluorescence spectroscopy.
Target Enzymes
Dansyl-Glu-Gly-Arg-CMK exhibits selectivity for certain serine proteases, primarily those involved in coagulation and fibrinolysis. The key targets include:
-
Urokinase-type Plasminogen Activator (uPA): A crucial enzyme in the fibrinolytic system, converting plasminogen to plasmin.
-
Factor Xa (FXa): A critical component of the blood coagulation cascade, situated at the convergence of the intrinsic and extrinsic pathways.
-
Activated Factor IX (FIXa): Another important serine protease in the intrinsic pathway of the coagulation cascade.
Notably, it does not significantly inhibit tissue-type plasminogen activator (tPA), allowing for the specific investigation of uPA-mediated processes.
Data Presentation: Quantitative Kinetic Data
The following tables summarize the available quantitative data for Dansyl-Glu-Gly-Arg-Chloromethylketone and related compounds. Due to the limited availability of complete kinetic data for the dansylated compound with all its primary targets, data for a closely related non-dansylated inhibitor is also included for comparative purposes.
Table 1: Kinetic Constants for the Inhibition of Urokinase-type Plasminogen Activator (uPA) by a Related Inhibitor
| Inhibitor | Enzyme Form | Ki (μM) | k2 (s-1) |
| Glu-Gly-Arg-CH2Cl | Two-chain u-PA (tcu-PA) | 5.0 | 0.05 |
| Glu-Gly-Arg-CH2Cl | Single-chain u-PA (scu-PA) | 1.3 | - |
Data from Lijnen et al. (1987) for the non-dansylated inhibitor Glu-Gly-Arg-CH2Cl.
Table 2: Second-Order Rate Constant for the Inhibition of Activated Porcine Factor IX (FIXa)
| Inhibitor | Enzyme | Apparent Second-Order Rate Constant (M-1 min-1) |
| Dansyl-Glu-Gly-Arg-CMK | Activated Porcine Factor IX | 1.7 x 104 |
Data from Gitel et al. (1984).[1]
Table 3: IC50 Value for the Inhibition of Factor Xa
| Inhibitor | Enzyme | IC50 (nM) |
| 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride | Factor Xa | 100 |
Experimental Protocols
Active Site Titration of Serine Proteases
This protocol is used to determine the concentration of active enzyme in a sample. The 1:1 stoichiometric inhibition of many serine proteases by Dansyl-Glu-Gly-Arg-CMK makes it an excellent titrant.[2]
Principle: A known concentration of the enzyme is incubated with increasing concentrations of Dansyl-Glu-Gly-Arg-CMK. The residual enzyme activity is then measured using a chromogenic or fluorogenic substrate. A plot of residual activity against the inhibitor concentration will be linear, and the x-intercept will correspond to the concentration of active enzyme.
Methodology:
-
Reagents:
-
Purified enzyme solution (e.g., uPA, Factor Xa)
-
Dansyl-Glu-Gly-Arg-CMK stock solution (in an appropriate solvent like DMSO or dilute HCl)
-
Assay buffer (e.g., Tris-HCl with CaCl2 for Factor Xa)
-
Chromogenic or fluorogenic substrate for the target enzyme (e.g., S-2222 for Factor Xa, S-2444 for uPA)
-
-
Procedure:
-
Prepare a series of dilutions of the Dansyl-Glu-Gly-Arg-CMK stock solution in assay buffer.
-
In a microplate, add a fixed amount of the enzyme solution to each well.
-
Add increasing volumes of the diluted inhibitor solutions to the wells. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a time sufficient to ensure complete reaction (typically 30-60 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity as a function of the Dansyl-Glu-Gly-Arg-CMK concentration.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line gives the concentration of active enzyme in the sample.
-
Determination of Kinetic Parameters (kinact and Ki) for Irreversible Inhibition
This protocol outlines the determination of the inactivation rate constant (kinact) and the inhibitor dissociation constant (Ki) for an irreversible inhibitor.
Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor, and the residual enzyme activity is measured at different time points. The observed rate of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus inhibitor concentration allows for the determination of kinact and Ki.
Methodology:
-
Reagents:
-
Purified enzyme solution
-
Dansyl-Glu-Gly-Arg-CMK stock solution
-
Assay buffer
-
Substrate solution
-
-
Procedure:
-
Prepare a series of dilutions of the Dansyl-Glu-Gly-Arg-CMK stock solution.
-
In separate tubes, pre-incubate the enzyme with each concentration of the inhibitor at a constant temperature.
-
At various time intervals, withdraw an aliquot from each tube and add it to a solution containing the substrate to measure the remaining enzyme activity. The substrate concentration should be high enough to ensure that the reaction with the substrate is much faster than the inactivation by the remaining inhibitor.
-
Measure the initial velocity of the substrate reaction for each time point and inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is -kobs.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the inhibitor concentration.
-
The maximal value of kobs at saturating inhibitor concentration is kinact, and the inhibitor concentration at which kobs is half of kinact is Ki.
-
Fluorescence-Based Binding Assay
The dansyl group of the inhibitor allows for the monitoring of enzyme-inhibitor binding through changes in fluorescence.
Principle: The fluorescence properties of the dansyl group are sensitive to its environment. Upon binding to the enzyme's active site, the dansyl moiety experiences a change in its local environment, often leading to an increase in fluorescence intensity and a shift in the emission maximum. This change can be used to monitor the binding event in real-time.
Methodology:
-
Reagents:
-
Purified enzyme solution
-
Dansyl-Glu-Gly-Arg-CMK stock solution
-
Binding buffer (a buffer that does not interfere with the fluorescence measurement)
-
-
Procedure:
-
In a fluorometer cuvette, add the enzyme solution in the binding buffer.
-
Record the baseline fluorescence spectrum of the enzyme.
-
Add a known concentration of Dansyl-Glu-Gly-Arg-CMK to the cuvette and mix.
-
Monitor the change in fluorescence intensity at the emission maximum of the dansyl group over time until a stable signal is reached, indicating the completion of the binding and inactivation reaction.
-
Repeat the experiment with different concentrations of the inhibitor to study the concentration-dependence of the binding.
-
-
Data Analysis:
-
The rate of change in fluorescence can be used to determine the kinetics of binding and inactivation.
-
By titrating the enzyme with the inhibitor and measuring the fluorescence change at equilibrium, the stoichiometry of binding can be determined.
-
Mandatory Visualizations
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of enzymology, hematology, and oncology. Its irreversible mechanism of action and fluorescent properties enable precise determination of active enzyme concentrations, detailed kinetic analysis of enzyme inhibition, and real-time monitoring of enzyme-inhibitor interactions. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of serine protease function and in the development of novel therapeutic agents.
References
The Initial Discovery and History of Dansyl-Glu-Gly-Arg-Chloromethylketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dansyl-L-Glutamyl-L-glycyl-L-arginine chloromethyl ketone, commonly referred to as Dansyl-Glu-Gly-Arg-chloromethylketone or DEGR-CK, is a potent and selective irreversible inhibitor of trypsin-like serine proteases. Its intrinsic fluorescence, conferred by the dansyl group, has made it an invaluable tool for studying the kinetics of enzyme inhibition and for the fluorescent labeling of active sites. This technical guide delves into the initial discovery, historical development, and key experimental findings related to this important biochemical reagent. It provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols derived from seminal publications in the field.
Introduction
The development of specific and irreversible protease inhibitors has been a cornerstone of enzymology research, enabling the elucidation of enzyme mechanisms, the identification of active site residues, and the development of therapeutic agents. Peptide chloromethyl ketones, in particular, have emerged as a powerful class of affinity labels for serine proteases. These reagents are designed to mimic the natural substrate of the target enzyme, leading to the formation of a stable covalent bond with a critical active site residue, typically a histidine.
This compound was synthesized as part of a broader effort to create highly specific inhibitors for enzymes involved in the coagulation and fibrinolytic cascades. The tripeptide sequence, Glu-Gly-Arg, was selected to target proteases that cleave after arginine residues, a common feature of enzymes like thrombin, Factor Xa, and urokinase. The addition of the N-terminal dansyl group provided a fluorescent reporter, allowing for sensitive detection and quantification of the inhibitor-enzyme interaction.
Initial Discovery and History
The foundation for the development of this compound was laid in the late 1970s and early 1980s through the pioneering work of Elliott Shaw and his colleague Charles Kettner. Their research focused on the synthesis and characterization of a variety of peptide chloromethyl ketones as selective inhibitors of trypsin-like proteases.
A 1979 study by Kettner and Shaw systematically investigated the effectiveness of various arginine chloromethyl ketone peptides in inactivating urokinase.[1] This work demonstrated that the reactivity of these inhibitors was highly dependent on the amino acid sequence, highlighting the importance of secondary enzyme-substrate interactions. In this study, N,N-dimethylaminonaphthalene-5-sulfonyl-Glu-Gly-ArgCH2Cl (the dansylated form) was shown to be a potent inactivator of urokinase.[1]
Subsequent research by Lollar and Fass in 1984 provided a detailed characterization of the inhibition of activated porcine Factor IX by this compound.[2] This study was pivotal in establishing the compound as a specific and irreversible inhibitor of this key coagulation factor and provided the first report of an irreversible active-site-modified derivative of Factor IXa.[2]
Mechanism of Action
This compound functions as an affinity label, also known as a mechanism-based inactivator. The process of inhibition is a two-step reaction:
-
Reversible Binding: The inhibitor, mimicking a natural substrate, initially binds reversibly to the active site of the target serine protease. The Glu-Gly-Arg peptide sequence directs the inhibitor to the substrate-binding pocket of enzymes that exhibit specificity for arginine residues.
-
Irreversible Alkylation: Following binding, the chloromethyl ketone moiety is positioned in close proximity to a nucleophilic residue in the enzyme's active site. For trypsin-like serine proteases, this is the imidazole side chain of a histidine residue within the catalytic triad (typically His-57 in the chymotrypsin numbering system). The histidine nitrogen attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This alkylation reaction irreversibly inactivates the enzyme.
The presence of the dansyl group allows for the monitoring of this interaction through fluorescence spectroscopy. The fluorescence properties of the dansyl moiety are often sensitive to its local environment, and changes in fluorescence intensity or emission wavelength upon binding and covalent modification can be used to study the kinetics of the inhibition.
Quantitative Data
The following tables summarize the key quantitative data for the inhibition of various serine proteases by this compound and related compounds.
Table 1: Kinetic Parameters for the Inhibition of Serine Proteases
| Enzyme | Inhibitor | Ki (μM) | k2 (s-1) | Second-Order Rate Constant (M-1s-1) | Reference |
| Porcine Factor IXa | This compound | - | - | 2.83 x 102 (1.7 x 104 M-1min-1) | [2] |
| Factor Xa | This compound | 1.13 | 0.65 | 5.75 x 105 | [3] |
| Urokinase | Glu-Gly-Arg-chloromethylketone | 5.0 | 0.05 | 1 x 104 | |
| Urokinase | Pro-Gly-Arg-chloromethylketone | 68 | 0.0078 | 115 | [1] |
Table 2: Stoichiometry and Anticoagulant Activity
| Parameter | Value | Enzyme | Reference |
| Moles of Inhibitor per Mole of Enzyme | 1.2 | Porcine Factor IXa | [2] |
| Concentration for 50% inhibition of plasma clotting (intrinsic pathway) | 1 nM | Porcine Factor IXa | [2] |
| Concentration for 50% inhibition of plasma clotting (extrinsic pathway) | >100 nM | Porcine Factor IXa | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Synthesis of Peptide Chloromethyl Ketones (General Procedure based on Kettner and Shaw)
The synthesis of peptide chloromethyl ketones involves the preparation of the C-terminal arginine chloromethyl ketone followed by standard solid-phase or solution-phase peptide synthesis to elongate the peptide chain.
-
Preparation of Arginine Chloromethyl Ketone: The synthesis starts with a suitably protected arginine derivative. The carboxylic acid is activated and then reacted with diazomethane to form a diazomethyl ketone. This intermediate is then treated with HCl to yield the chloromethyl ketone.
-
Peptide Synthesis: The protected arginine chloromethyl ketone is then used as the C-terminal residue in peptide synthesis. Standard coupling reagents (e.g., DCC/HOBt or HBTU) are used to add the subsequent amino acids (Glycine and Glutamic acid) in a stepwise manner.
-
Dansylation: The N-terminal amino group of the tripeptide is reacted with dansyl chloride in a suitable buffer (e.g., sodium bicarbonate) to attach the fluorescent label.
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC).
Enzyme Inhibition Assays
-
Enzyme and Inhibitor Preparation: Purified activated Factor IX (Factor IXa) is prepared to a known concentration. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the assay buffer (e.g., 0.1 M NaCl, 0.05 M Tris-HCl, pH 7.5).
-
Inactivation Reaction: Factor IXa is incubated with different concentrations of the inhibitor at a controlled temperature (e.g., 25°C).
-
Measurement of Residual Activity: At various time points, aliquots are removed from the inactivation mixture and diluted into a solution containing a chromogenic substrate for Factor IXa (e.g., Spectrozyme FIXa). The rate of substrate hydrolysis is measured spectrophotometrically at 405 nm.
-
Data Analysis: The pseudo-first-order rate constant (kobs) for inactivation is determined at each inhibitor concentration by plotting the natural logarithm of the remaining enzyme activity versus time. The second-order rate constant is then calculated from the slope of a plot of kobs versus the inhibitor concentration.
-
Experimental Setup: The reaction between Factor Xa and this compound is monitored using a stopped-flow fluorometer to observe the change in fluorescence of the dansyl group upon binding and covalent modification.
-
Reaction Conditions: Factor Xa is mixed with a range of inhibitor concentrations in the stopped-flow apparatus. The excitation wavelength is set to the absorbance maximum of the dansyl group (around 340 nm), and the emission is monitored at the emission maximum (around 550 nm).
-
Data Analysis: The resulting fluorescence traces, which are often biphasic, are fitted to a two-step kinetic model representing the initial reversible binding followed by the irreversible alkylation. This analysis yields the elementary rate constants for the association and dissociation of the initial complex, as well as the rate constant for the alkylation step (k2). The inhibition constant (Ki) is calculated from the ratio of the dissociation and association rate constants.
Signaling Pathways and Applications
This compound has been instrumental in dissecting the roles of specific serine proteases in complex biological processes, most notably the blood coagulation cascade .
The Intrinsic Pathway of Coagulation
The specific and potent inhibition of Factor IXa by this compound has allowed researchers to probe the function of this enzyme in the intrinsic pathway of coagulation. Experiments using this inhibitor have demonstrated the critical role of Factor IXa's enzymatic activity in the activation of Factor X and subsequent thrombin generation. The ability of the inactivated DEGR-Factor IXa to still participate in the Factor X activator complex has provided insights into the non-enzymatic roles of this protein.[2]
Fibrinolysis
The fibrinolytic system, responsible for the breakdown of blood clots, is another area where arginine-specific protease inhibitors are of great importance. Urokinase, a key enzyme in this pathway, activates plasminogen to plasmin, which then degrades fibrin. The initial studies by Kettner and Shaw demonstrated the utility of Glu-Gly-Arg-chloromethylketone and its dansylated derivative as inhibitors of urokinase, paving the way for their use in studying the mechanisms of fibrinolysis.[1]
Experimental Workflow
The general workflow for utilizing this compound in a research setting is as follows:
References
- 1. The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of factor Va on the active site of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dansyl-Glu-Gly-Arg-Chloromethylketone in Factor Xa Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting process. Due to its central role, Factor Xa has become a major target for the development of anticoagulant drugs to treat and prevent thromboembolic diseases. Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CK) is a potent, irreversible inhibitor of Factor Xa and other serine proteases. A key feature of DEGR-CK is the dansyl group, a fluorophore that allows for direct monitoring of its interaction with enzymes like Factor Xa. This property makes it a valuable tool in the research and development of novel Factor Xa inhibitors.
These application notes provide a detailed protocol for utilizing DEGR-CK in Factor Xa inhibition assays, leveraging the principles of fluorescence polarization.
Principle of the Assay
This protocol describes a fluorescence polarization (FP) based competitive binding assay. The fundamental principle of FP is that a small, fluorescently labeled molecule (the tracer, in this case, this compound) tumbles rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger molecule, such as the Factor Xa enzyme, its rotational motion is significantly slowed. This reduced tumbling results in a higher polarization of the emitted light.
In a competitive binding assay format, a test compound (a potential inhibitor) competes with the fluorescent tracer for binding to the active site of Factor Xa. An effective inhibitor will displace the DEGR-CK tracer from the Factor Xa active site, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the affinity of the test compound for Factor Xa, allowing for the determination of its inhibitory potency (e.g., IC50 value).
Materials and Reagents
-
Factor Xa, human plasma-derived
-
This compound (DEGR-CK)
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.4), NaCl (e.g., 150 mM), CaCl2 (e.g., 5 mM), and a non-ionic detergent like Tween-20 (e.g., 0.01%) to prevent non-specific binding.
-
Test Compounds (potential inhibitors)
-
Control Inhibitor: A known Factor Xa inhibitor (e.g., Rivaroxaban, Apixaban)
-
96-well or 384-well black, flat-bottom microplates
-
Microplate reader with fluorescence polarization capabilities
Experimental Protocols
Preparation of Reagents
1.1. This compound (DEGR-CK) Stock Solution:
-
Reconstitute lyophilized DEGR-CK in 10 mM HCl to a stock concentration of 1 mg/mL.[1]
-
Further dilute the stock solution in Assay Buffer to the desired working concentration.
-
Storage: Aliquot the stock solution and store at 4°C for up to 4 months.[1] Avoid repeated freeze-thaw cycles.
1.2. Factor Xa Enzyme Stock Solution:
-
Prepare a stock solution of Factor Xa in a suitable buffer (e.g., Tris-HCl, pH 7.4 with NaCl).
-
The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
1.3. Test Compound and Control Inhibitor Solutions:
-
Prepare stock solutions of test compounds and the control inhibitor in a suitable solvent (e.g., DMSO).
-
Create a dilution series of the compounds in Assay Buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
Assay Procedure: Fluorescence Polarization Competitive Binding Assay
2.1. Optimization of Factor Xa and DEGR-CK Concentrations:
-
Before screening test compounds, it is essential to determine the optimal concentrations of Factor Xa and DEGR-CK.
-
Factor Xa Titration: In a microplate, add a fixed, low concentration of DEGR-CK (e.g., 10 nM) to a serial dilution of Factor Xa in Assay Buffer. Incubate for 30 minutes at room temperature. Measure the fluorescence polarization. Plot the FP values against the Factor Xa concentration. Select a Factor Xa concentration that gives a significant FP signal (typically 80% of the maximum signal) for subsequent experiments.
-
DEGR-CK Titration: While not always necessary if a low concentration is chosen, a similar titration of DEGR-CK against a fixed, optimal concentration of Factor Xa can be performed to ensure the tracer concentration is well below the Kd of the interaction.
2.2. Competitive Inhibition Assay:
-
In a 96-well or 384-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound or control inhibitor at various concentrations (or vehicle for control wells).
-
Factor Xa at the pre-determined optimal concentration.
-
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to Factor Xa.
-
Add DEGR-CK at its optimized concentration to all wells.
-
Incubate for a further 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths for the dansyl group are typically around 340 nm and 520 nm, respectively, but should be optimized for the specific instrument.
2.3. Data Analysis:
-
The fluorescence polarization (P) is calculated by the instrument software using the following formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where I_parallel is the intensity of the emitted light parallel to the excitation light plane, I_perpendicular is the intensity of the emitted light perpendicular to the excitation light plane, and G is the grating factor.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each test compound. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the binding of the DEGR-CK tracer.
Data Presentation
The following tables summarize key quantitative data relevant to Factor Xa inhibition assays.
| Parameter | Value | Source |
| DEGR-CK IC50 for Factor Xa | 100 nM | [1] |
| DEGR-CK Reconstitution | 1 mg/mL in 10 mM HCl | [1] |
| DEGR-CK Stock Stability | Up to 4 months at 4°C | [1] |
| Inhibitor | Assay Type | IC50 / Concentration Range (in plasma) | Source |
| Rivaroxaban | Chromogenic Anti-Xa | Peak levels: 180–340 ng/mL (20 mg dose) | [2] |
| Apixaban | Chromogenic Anti-Xa | Peak levels: 102–155 ng/mL (5 mg dose) | [2] |
Note: The IC50 and plasma concentration values are provided for context and may vary depending on the specific assay conditions and patient population.
Mandatory Visualizations
Coagulation Cascade Signaling Pathway
Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways leading to fibrin formation, with the central role of Factor Xa and its inhibition.
Experimental Workflow for Factor Xa Inhibition Assay
Caption: Step-by-step workflow for the fluorescence polarization-based Factor Xa inhibition assay.
Logical Relationship of Fluorescence Polarization Assay
Caption: Principle of the competitive fluorescence polarization assay for Factor Xa inhibition.
References
Step-by-step guide for Dansyl-Glu-Gly-Arg-Chloromethylketone labeling of enzymes.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the fluorescent labeling of enzymes, particularly serine proteases, using Dansyl-Glu-Gly-Arg-Chloromethylketone (D-GGR-CMK). This reagent serves as an effective tool for identifying and quantifying active serine proteases, making it valuable in various research and drug development applications.
Introduction
This compound (D-GGR-CMK) is a fluorescent irreversible inhibitor of serine proteases. Its specificity is dictated by the peptide sequence Glu-Gly-Arg, which mimics the cleavage site of many trypsin-like serine proteases. The dansyl group provides a fluorescent reporter for detection, while the chloromethylketone moiety forms a stable covalent bond with the active site histidine residue of the target enzyme, leading to irreversible inhibition. This allows for the specific labeling and visualization of active enzyme molecules.
Key Features of D-GGR-CMK:
-
Fluorescent Tag: The dansyl group allows for sensitive detection of labeled enzymes.
-
Irreversible Inhibition: The chloromethylketone group forms a covalent bond with the enzyme's active site.
-
Specificity: The tripeptide sequence targets trypsin-like serine proteases.
Mechanism of Action
The labeling process involves a two-step mechanism. First, the arginine residue of D-GGR-CMK binds to the S1 specificity pocket of the target serine protease. Subsequently, the chloromethylketone group alkylates the active site histidine residue, forming a stable covalent bond. This process is dependent on the enzyme's catalytic activity; therefore, only active enzyme molecules are labeled.
Target Enzymes
D-GGR-CMK is known to inhibit a range of serine proteases, including:
-
Factor Xa: A critical enzyme in the blood coagulation cascade.[1]
-
Urokinase (uPA): A key component of the fibrinolytic system.[1]
-
Plasminogen Activator: Involved in the conversion of plasminogen to plasmin.
-
Activated porcine Factor IX: Another enzyme in the coagulation cascade.[2][3]
Quantitative Data
The following table summarizes the available quantitative data for the interaction of D-GGR-CMK and related compounds with target enzymes.
| Enzyme | Inhibitor | Parameter | Value | Conditions |
| Activated porcine Factor IX | D-GGR-CMK | Apparent second-order rate constant | 1.7 x 10⁴ M⁻¹ min⁻¹ | 0.20 M NaCl, pH 8.0 |
| Activated porcine Factor IX | D-GGR-CMK | Stoichiometry of inhibition | 1.2 mol DEGR-CK / mol protein | |
| Factor Xa | 1,5-DNS-GGACK, 2HCl | IC50 | 100 nM | Not specified |
Experimental Protocols
Materials
-
This compound (D-GGR-CMK)
-
Target enzyme (e.g., Factor Xa, Urokinase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Stop Solution (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Fluorescence imaging system
Preparation of Reagents
-
D-GGR-CMK Stock Solution: Prepare a 10 mM stock solution in a suitable solvent like DMSO. Store at -20°C. Note: Dansyl chloride, a related compound, is unstable in DMSO, so fresh preparation is recommended.
-
Enzyme Solution: Prepare a working solution of the target enzyme in the reaction buffer at the desired concentration. The optimal concentration will depend on the specific enzyme and the detection method's sensitivity.
-
Reaction Buffer: A common buffer is 50 mM Tris-HCl with 100 mM NaCl at a pH of 7.5. The optimal pH may vary depending on the specific enzyme.
Labeling Protocol
-
Enzyme Preparation: Dilute the target enzyme to the desired final concentration in the reaction buffer.
-
Initiation of Labeling: Add the D-GGR-CMK stock solution to the enzyme solution to achieve the desired final inhibitor concentration. A typical starting point is a 2 to 10-fold molar excess of the inhibitor over the enzyme.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The optimal incubation time can range from 30 minutes to 2 hours and should be determined empirically for each enzyme.
-
Termination of Reaction: Stop the labeling reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the labeled enzyme by SDS-PAGE followed by in-gel fluorescence scanning.
In-Gel Fluorescence Detection
-
Electrophoresis: Run the samples on a standard SDS-PAGE gel.
-
Visualization: Visualize the fluorescently labeled protein bands directly in the gel using a fluorescence imager.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for D-GGR-CMK labeling of enzymes.
Signaling Pathway: Coagulation Cascade
Caption: Role of Factor Xa in the Coagulation Cascade.
Signaling Pathway: Fibrinolysis
Caption: Role of Urokinase in the Fibrinolysis Pathway.
Applications in Drug Discovery
The ability of D-GGR-CMK to specifically label active serine proteases makes it a valuable tool in drug discovery for:
-
Target Identification and Validation: Identifying the specific serine proteases involved in a disease state.
-
High-Throughput Screening (HTS): Screening for novel inhibitors of specific serine proteases in a competitive binding assay format.
-
Mechanism of Action Studies: Elucidating how lead compounds interact with their target enzymes.
By providing a direct readout of enzyme activity, D-GGR-CMK labeling assays can accelerate the identification and characterization of new therapeutic agents targeting serine proteases.
References
- 1. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dansyl amide - Wikipedia [en.wikipedia.org]
- 5. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
Dansyl-Glu-Gly-Arg-Chloromethylketone applications in fluorescence microscopy.
Application Notes: Dansyl-Glu-Gly-Arg-Chloromethylketone (D-GGACK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly abbreviated as D-GGACK, is a fluorescent activity-based probe (ABP) designed for the detection and localization of specific active serine proteases.[1][2] ABPs are powerful tools that covalently modify enzyme targets in an activity-dependent manner, allowing for direct visualization and quantification.[3] D-GGACK is composed of three key functional moieties:
-
A Dansyl (1,5-DNS) group: A fluorescent reporter tag that allows for detection via fluorescence microscopy or in-gel imaging. Its fluorescence is often sensitive to the local environment, which can provide additional information upon binding to the target enzyme.[4][5]
-
A peptide recognition sequence (Glu-Gly-Arg): This sequence mimics the natural substrate of target proteases, guiding the probe to the active site of enzymes that preferentially cleave after an arginine residue.
-
A chloromethylketone (CMK) reactive group: An irreversible "warhead" that forms a stable covalent bond with a key histidine residue in the protease's catalytic site, ensuring that only active enzymes are labeled.[6]
This combination makes D-GGACK an effective irreversible inhibitor and a specific fluorescent marker for active proteases such as thrombin, Factor Xa, and urokinase (uPA).[7] It is a valuable tool for studying biological processes where these enzymes play a critical role, including blood coagulation and cancer cell invasion.
Mechanism of Action
The utility of D-GGACK as a probe is rooted in its affinity-driven labeling mechanism.[4] The process is highly selective for the active form of the target protease.
-
Recognition and Binding: The tripeptide sequence (Glu-Gly-Arg) directs the probe to the catalytic pocket of the target serine protease. This binding is specific, as the enzyme's substrate-binding subsites recognize the complementary peptide sequence.[8]
-
Covalent Modification: Once positioned within the active site, the electrophilic chloromethylketone group is attacked by the nucleophilic imidazole side chain of a catalytic histidine residue.
-
Irreversible Inhibition: This reaction forms a stable, covalent alkyl-enzyme bond, leading to the irreversible inactivation of the protease. Because the probe is now permanently attached to the enzyme, the fluorescent dansyl group serves as a durable marker for the location of the active protease.
This mechanism ensures that the fluorescent signal is directly proportional to the amount of active enzyme, rather than the total enzyme protein (active and inactive forms).
Caption: Mechanism of D-GGACK irreversible inhibition.
Applications in Fluorescence Microscopy
D-GGACK is primarily used to visualize the location of active target proteases. Since the probe is not cell-permeable, its application in cellular imaging is typically restricted to systems where the cell membrane has been compromised or intentionally permeabilized.[7]
-
Localization in Fixed Cells: Researchers can use D-GGACK to stain fixed and permeabilized cells to determine the subcellular localization of active thrombin, Factor Xa, or uPA.
-
Tissue Section Analysis: It can be applied to tissue sections to map the distribution of protease activity in complex biological samples, such as identifying regions of active coagulation in thrombi or areas of uPA activity in tumor microenvironments.
-
In-gel Visualization: D-GGACK can be used to label active proteases in complex biological fluids like plasma or in cell lysates.[9] Subsequent analysis by SDS-PAGE allows for the visualization of fluorescently labeled enzymes, confirming their presence and molecular weight.[4]
Quantitative Data
The following table summarizes the key properties and specifications of this compound.
| Property | Value / Description | Reference(s) |
| Synonyms | 1,5-DNS-GGACK, D-GGACK | [7] |
| Molecular Formula | C₃₁H₄₄ClN₉O₈S (as free base) | |
| Target Class | Serine Proteases | [6][7] |
| Primary Targets | Thrombin, Factor Xa, Urokinase (uPA) | [7] |
| Non-Target | Does not inhibit tissue plasminogen activator (tPA) | [7] |
| Inhibition Type | Irreversible (covalent modification) | [7] |
| IC₅₀ | ~100 nM for Factor Xa | [7] |
| Fluorescent Tag | Dansyl (1,5-DNS) | [7] |
| Excitation (Approx.) | ~335-350 nm | |
| Emission (Approx.) | ~520-550 nm (highly solvent-dependent) | |
| Cell Permeability | No | [7] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of D-GGACK
This protocol is based on manufacturer recommendations for Calbiochem® product 251700.[7]
-
Reconstitution: Prepare a stock solution by reconstituting the solid D-GGACK dihydrochloride in 10 mM HCl to a final concentration of 1 mg/mL.
-
Dilution: Immediately before use, dilute the stock solution into the desired physiological buffer (e.g., PBS, Tris-HCl) to the final working concentration.
-
Storage:
-
Store the solid, desiccated compound at 2-8°C.
-
After reconstitution, aliquot the stock solution into single-use volumes and store at 4°C. Stock solutions are reported to be stable for up to 4 months under these conditions.[7] Avoid freeze-thaw cycles.
-
Protocol 2: Staining of Active Proteases in Fixed and Permeabilized Cells
This protocol provides a general framework for using D-GGACK to label active proteases for fluorescence microscopy. Optimization of concentrations and incubation times may be required for specific cell types and targets.
Caption: Experimental workflow for fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
D-GGACK stock solution (see Protocol 1)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Mounting medium
Procedure:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the D-GGACK labeling solution by diluting the stock solution into PBS to a final concentration of 1-10 µM.
-
Incubate the coverslips with the D-GGACK labeling solution for 30-60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
(Optional) If counterstaining is desired, incubate with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes. Wash once with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope equipped with a DAPI filter set (for Dansyl, Ex: ~350 nm, Em: ~520 nm).
Protocol 3: In-gel Fluorescence Detection of Active Proteases
This protocol is adapted from general methods for activity-based protein profiling.[4][9]
Materials:
-
Biological sample (e.g., human plasma, cell lysate)
-
D-GGACK stock solution
-
SDS-PAGE loading buffer (4x, non-reducing)
-
SDS-PAGE equipment and reagents
Procedure:
-
In a microcentrifuge tube, combine your biological sample (e.g., 50 µg of total protein from a cell lysate) with PBS or an appropriate reaction buffer.
-
Add D-GGACK to a final concentration of 1-5 µM. For plasma, a concentration of 5 µM has been used.[9]
-
(Optional Control) In a separate tube, pre-incubate the sample with a known, potent inhibitor of the target protease for 30 minutes before adding D-GGACK to confirm labeling specificity.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.[4][9]
-
Quench the reaction by adding 4x non-reducing SDS-PAGE sample buffer. Do not boil the sample, as this can degrade the fluorophore.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis as usual.
-
After electrophoresis, visualize the fluorescently labeled protein bands directly in the gel using a gel imager equipped with a UV or blue-light transilluminator and appropriate emission filters (e.g., excitation at ~365 nm).
Signaling Pathway Context: The Coagulation Cascade
D-GGACK is an excellent tool for visualizing key nodes in the blood coagulation cascade. Factor Xa and Thrombin (Factor IIa) are central enzymes in this pathway. Factor Xa, as part of the prothrombinase complex, activates prothrombin to thrombin. Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form a blood clot. Visualizing the location of active Factor Xa and Thrombin can provide critical insights into thrombotic events.
Caption: D-GGACK targets key proteases in coagulation.
References
- 1. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Active-site-selective labeling of blood coagulation proteinases with fluorescence probes by the use of thioester peptide chloromethyl ketones. II. Properties of thrombin derivatives as reporters of prothrombin fragment 2 binding and specificity of the labeling approach for other proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01108E [pubs.rsc.org]
Application Notes and Protocols for Dansyl-Glu-Gly-Arg-Chloromethylketone Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-Glu-Gly-Arg-Chloromethylketone dihydrochloride is a potent, irreversible inhibitor of a select group of serine proteases, primarily targeting Factor Xa (FXa) and urokinase-type plasminogen activator (uPA). Its utility in research and drug development is enhanced by the presence of a dansyl group, a fluorophore that allows for direct monitoring of the inhibitor's interaction with its target enzymes. This document provides detailed protocols for the reconstitution, storage, and application of this compound in common enzyme inhibition assays.
Product Information
| Property | Description |
| Synonyms | 1,5-DNS-GGACK, 2HCl |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₂₆H₃₆ClN₇O₇S · 2HCl |
| Molecular Weight | 701.06 g/mol |
| Primary Targets | Factor Xa, urokinase-type plasminogen activator (uPA)[1][2] |
| Inhibitory Action | Irreversible[1][2] |
| IC₅₀ for Factor Xa | ~100 nM[1] |
Reconstitution and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound dihydrochloride.
Reconstitution of Lyophilized Powder
-
Reconstitution Solvent: 10 mM HCl in sterile, nuclease-free water.
-
Procedure:
-
Bring the vial of lyophilized powder to room temperature before opening.
-
Add the appropriate volume of 10 mM HCl to achieve a stock solution concentration of 1 mg/mL.[1]
-
Gently vortex or pipette to ensure the powder is completely dissolved.
-
Storage Conditions
| Form | Storage Temperature | Stability | Special Instructions |
| Lyophilized Powder | 2-8°C | As per manufacturer's specifications | Keep desiccated. Can be frozen.[1] |
| Stock Solution (1 mg/mL) | 4°C | Up to 4 months[1] | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Diluted Working Solutions | N/A | Prepare fresh before use | Dilute the stock solution into the desired physiological buffer immediately prior to the experiment.[1] |
Note on Stability: Chloromethyl ketones are generally more stable at lower pH values. Conversely, the fluorescence of the dansyl group is often optimal in a more alkaline environment. This should be taken into consideration when designing experiments. For prolonged storage, the acidic stock solution is recommended. For assays requiring higher pH, fresh dilutions should be used.
Signaling Pathways
This compound dihydrochloride targets key enzymes in two critical signaling pathways: the coagulation cascade and the urokinase-type plasminogen activator (uPA) system.
Inhibition of Factor Xa in the Coagulation Cascade
Factor Xa is a pivotal enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. By irreversibly inhibiting Factor Xa, this compound dihydrochloride effectively blocks this cascade.
Inhibition of uPA in the Plasminogen Activation System
The uPA system is crucial for extracellular matrix degradation, a process involved in cell migration, tissue remodeling, and tumor invasion. uPA converts plasminogen to plasmin, a broad-spectrum protease. Inhibition of uPA by this compound dihydrochloride can prevent this activation cascade.
Experimental Protocols
The following are example protocols for assessing the inhibitory activity of this compound dihydrochloride against Factor Xa and uPA.
Factor Xa Inhibition Assay (Chromogenic)
This protocol is based on the principle that active Factor Xa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The inhibitor will reduce the rate of this cleavage.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3
-
This compound dihydrochloride stock solution (1 mg/mL in 10 mM HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute Factor Xa to a working concentration (e.g., 5-10 nM) in Assay Buffer.
-
Prepare serial dilutions of the inhibitor from the stock solution in Assay Buffer.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup (in triplicate):
-
Blank: 50 µL Assay Buffer
-
Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Factor Xa
-
Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL Factor Xa
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the pre-warmed chromogenic substrate to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes, or as a single endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of substrate cleavage (change in absorbance over time). Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC₅₀ value.
uPA Inhibition Assay (Fluorometric)
This protocol utilizes a fluorogenic substrate that, when cleaved by uPA, releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence is proportional to uPA activity.
Materials:
-
Purified human uPA
-
Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
-
This compound dihydrochloride stock solution (1 mg/mL in 10 mM HCl)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute uPA to a working concentration in Assay Buffer.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup (in triplicate):
-
Blank: 50 µL Assay Buffer
-
Control (No Inhibitor): 40 µL Assay Buffer + 10 µL uPA
-
Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL uPA
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes, protected from light.
-
Initiate Reaction: Add 50 µL of the pre-warmed fluorogenic substrate to all wells.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in kinetic mode for 15-30 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase. Determine the percent inhibition and calculate the IC₅₀ value.
Note on Fluorescence Measurement: The dansyl group on the inhibitor has its own fluorescence (Ex/Em ~335/518 nm). When designing fluorometric assays, ensure that the excitation and emission wavelengths of the reporter substrate do not overlap significantly with those of the dansyl group to avoid interference. Alternatively, the fluorescence of the dansyl group itself can be used to monitor its binding to the target enzyme.
Experimental Workflow
The general workflow for conducting an enzyme inhibition assay with this compound dihydrochloride is as follows:
Conclusion
This compound dihydrochloride is a valuable tool for studying the roles of Factor Xa and uPA in various physiological and pathological processes. The protocols and information provided herein are intended to serve as a guide for the effective use of this compound in a research setting. As with any experimental procedure, optimization of conditions for specific applications is recommended.
References
Dansyl-Glu-Gly-Arg-Chloromethylketone: A Versatile Tool for Drug Discovery and Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-L-glutamyl-L-glycyl-L-arginine chloromethyl ketone (Dansyl-Glu-Gly-Arg-CMK) is a potent and selective irreversible inhibitor of several serine proteases. Its unique properties, including a fluorescent dansyl group for detection and a chloromethyl ketone moiety for covalent modification of the enzyme's active site, make it an invaluable tool in drug discovery and development, particularly in the study of coagulation and fibrinolysis. This document provides detailed application notes and experimental protocols for the utilization of Dansyl-Glu-Gly-Arg-CMK in a research setting.
This peptidyl chloromethylketone acts as an irreversible inhibitor by alkylating the active site histidine residue of target proteases.[1] The dansyl group attached to the N-terminus of the peptide allows for the direct monitoring of the interaction between the inhibitor and the enzyme through fluorescence-based techniques. It has demonstrated inhibitory activity against key enzymes in the coagulation cascade, such as Factor Xa (FXa) and urokinase Plasminogen Activator (uPA), while notably not inhibiting tissue Plasminogen Activator (tPA).[2][3]
Physicochemical Properties and Handling
Proper handling and storage of Dansyl-Glu-Gly-Arg-CMK are crucial for maintaining its activity and ensuring experimental reproducibility.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₆ClN₇O₇S | [4] |
| Molecular Weight | 626.13 g/mol | [4] |
| Appearance | Off-white to yellow solid | [2] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in 10 mM HCl (1 mg/ml). Dilute with physiological buffers just prior to use. | [2] |
| Storage | Store desiccated at 2-8°C. Stock solutions are stable for up to 4 months at 4°C. | [2] |
Preparation of Stock Solutions:
To prepare a 1 mg/mL stock solution, reconstitute the solid compound in 10 mM HCl.[2] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Immediately before use, the stock solution should be diluted to the desired final concentration in the appropriate physiological buffer for the experiment.
Applications in Drug Development
Dansyl-Glu-Gly-Arg-CMK serves as a critical tool in several stages of the drug development process:
-
Target Validation: Its specific inhibitory activity can be used to probe the physiological and pathological roles of target proteases like Factor Xa and uPA in various disease models.
-
High-Throughput Screening (HTS): The fluorescent properties of the dansyl group can be exploited to develop sensitive fluorescence polarization or FRET-based assays for screening large compound libraries to identify novel inhibitors.
-
Mechanism of Action Studies: As a well-characterized irreversible inhibitor, it can be used as a reference compound to elucidate the mechanism of action of newly discovered inhibitors.
-
In Vitro and In Vivo Anticoagulant Studies: Its ability to inhibit key coagulation factors makes it a useful tool for studying the coagulation cascade and for the preclinical evaluation of novel antithrombotic agents.
Quantitative Data Summary
The following tables summarize the known quantitative data for the interaction of Dansyl-Glu-Gly-Arg-CMK with its primary targets.
Table 1: Inhibitory Potency (IC₅₀)
| Target Enzyme | IC₅₀ (nM) | Reference |
| Factor Xa | 100 | [2] |
Table 2: Kinetic Parameters of Inhibition
| Target Enzyme | Kinetic Parameter | Value | Conditions | Reference |
| Porcine Factor IXa | Apparent second-order rate constant (kₐₚₚ) | 1.7 x 10⁴ M⁻¹ min⁻¹ | 0.20 M NaCl, pH 8.0 | [1] |
| Two-chain urokinase-type Plasminogen Activator (tcu-PA) | Inhibition constant (Kᵢ) | 5.0 x 10⁻⁶ M | - | [5] |
| Two-chain urokinase-type Plasminogen Activator (tcu-PA) | Second-order rate constant (k₂) | 0.05 s⁻¹ | - | [5] |
| Single-chain urokinase-type Plasminogen Activator (scu-PA) | Inhibition constant (Kᵢ) (competitive inhibition) | 1.3 x 10⁻⁶ M | - | [5] |
Signaling Pathway Visualization
The primary signaling pathway affected by Dansyl-Glu-Gly-Arg-CMK is the blood coagulation cascade. By irreversibly inhibiting Factor Xa, it effectively blocks the conversion of prothrombin to thrombin, a critical step in the formation of a fibrin clot.
Caption: Inhibition of the Coagulation Cascade by Dansyl-Glu-Gly-Arg-CMK.
Experimental Protocols
The following are detailed protocols for key experiments utilizing Dansyl-Glu-Gly-Arg-CMK. These should be considered as templates and may require optimization based on specific experimental conditions and reagents.
Protocol 1: Chromogenic Factor Xa Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Dansyl-Glu-Gly-Arg-CMK against Factor Xa using a chromogenic substrate.
Caption: Workflow for the Chromogenic Factor Xa Inhibition Assay.
Materials:
-
Dansyl-Glu-Gly-Arg-CMK
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of Dansyl-Glu-Gly-Arg-CMK in Assay Buffer.
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Add 20 µL of Factor Xa solution (final concentration ~1 nM) to each well except the blank.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution (final concentration ~0.2 mM).
-
Incubate the plate at 37°C for 5 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Plasma Coagulation Assay (aPTT)
This protocol outlines a method to assess the anticoagulant activity of Dansyl-Glu-Gly-Arg-CMK in human plasma.
Materials:
-
Dansyl-Glu-Gly-Arg-CMK
-
Pooled normal human plasma
-
Activated Partial Thromboplastin Time (aPTT) reagent
-
Calcium chloride (CaCl₂) solution (25 mM)
-
Coagulometer
Procedure:
-
Prepare various concentrations of Dansyl-Glu-Gly-Arg-CMK in a suitable buffer.
-
In a coagulometer cuvette, mix 90 µL of pooled normal human plasma with 10 µL of the inhibitor solution (or buffer for control).
-
Incubate the plasma-inhibitor mixture at 37°C for 3 minutes.
-
Add 100 µL of pre-warmed aPTT reagent to the cuvette and incubate for a further 3 minutes at 37°C.
-
Initiate coagulation by adding 100 µL of pre-warmed 25 mM CaCl₂ solution.
-
The coagulometer will automatically measure the time to clot formation.
-
Record the clotting time for each inhibitor concentration.
-
Analyze the data by plotting the clotting time against the inhibitor concentration to determine the dose-dependent anticoagulant effect.
Protocol 3: Fluorescence-Based Monitoring of Enzyme-Inhibitor Interaction
This protocol leverages the intrinsic fluorescence of the dansyl group to monitor the binding of Dansyl-Glu-Gly-Arg-CMK to a target protease.
Caption: Logical Flow for a Fluorescence-Based Binding Assay.
Materials:
-
Dansyl-Glu-Gly-Arg-CMK
-
Purified target serine protease (e.g., Factor Xa, uPA)
-
Assay Buffer (appropriate for the target enzyme)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare solutions of the target protease and Dansyl-Glu-Gly-Arg-CMK in the assay buffer.
-
In a fluorometer cuvette or a black microplate, add the target protease to the desired final concentration.
-
Place the cuvette/plate in the fluorometer and record the baseline fluorescence.
-
Initiate the binding reaction by adding Dansyl-Glu-Gly-Arg-CMK to the cuvette/well.
-
Monitor the change in fluorescence intensity or fluorescence polarization over time. The excitation wavelength for the dansyl group is typically around 340 nm, and the emission is measured around 520 nm (these may require optimization).
-
The binding of the inhibitor to the enzyme will result in a change in the fluorescence signal due to the altered microenvironment of the dansyl group.
-
The kinetic data can be analyzed to determine the rate of covalent modification of the enzyme.
Conclusion
Dansyl-Glu-Gly-Arg-Chloromethylketone is a powerful and multifaceted tool for researchers in the field of drug discovery and development. Its well-defined mechanism of action, coupled with its fluorescent properties, allows for a wide range of applications, from initial target validation and high-throughput screening to detailed mechanistic studies of enzyme inhibition. The protocols provided herein offer a starting point for the effective utilization of this compound in the laboratory. As with any experimental system, optimization of these protocols for specific applications is encouraged to achieve the most robust and reliable results.
References
- 1. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Xa Assays [practical-haemostasis.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the anticoagulant and antithrombotic effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Protein Interactions: Application Notes and Protocols for Dansyl-Glu-Gly-Arg-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Dansyl-Glu-Gly-Arg-Chloromethylketone (DGGR-CMK), a fluorescently labeled irreversible inhibitor, to study the interactions and activity of serine proteases. DGGR-CMK is a valuable tool for investigating enzymes with trypsin-like specificity, such as urokinase-type plasminogen activator (uPA) and Factor Xa, which are critical players in physiological and pathological processes, including coagulation and cancer progression.
Introduction to this compound (DGGR-CMK)
This compound is a synthetic molecule designed to specifically target and covalently modify the active site of certain serine proteases. Its structure comprises three key components:
-
A peptide sequence (Glu-Gly-Arg): This sequence mimics the natural substrate of trypsin-like serine proteases, providing specificity for this class of enzymes.
-
A chloromethylketone (CMK) group: This reactive group forms a stable, irreversible covalent bond with the active site histidine residue of the protease, effectively inactivating the enzyme.
-
A dansyl group: This fluorescent moiety allows for the direct monitoring and quantification of the interaction between DGGR-CMK and its target protein.
This unique combination of features makes DGGR-CMK a versatile probe for a range of experimental applications aimed at understanding protease function and identifying potential inhibitors.
Key Applications and Methodologies
DGGR-CMK can be employed in several key experimental setups to elucidate the intricacies of protein-protein interactions.
Active Site Titration and Labeling
This application allows for the precise determination of the concentration of active protease in a sample. By incubating the protein with a known concentration of DGGR-CMK and monitoring the change in fluorescence, one can quantify the number of accessible active sites.
Fluorescence Polarization (FP) Binding Assays
Fluorescence polarization is a powerful technique for studying molecular binding events in solution. When the small, fluorescent DGGR-CMK molecule binds to a much larger protease, its rotational motion is significantly slowed. This change in motion results in an increase in the polarization of the emitted fluorescent light, providing a direct measure of the binding interaction. This method can be used to determine binding affinities (Kd) and to screen for competitive inhibitors.
Mass Spectrometry for Covalent Modification Site Identification
Following the covalent labeling of a target protease with DGGR-CMK, mass spectrometry can be employed to pinpoint the exact site of modification. This is achieved by enzymatically digesting the labeled protein into smaller peptides and then analyzing the resulting fragments by mass spectrometry to identify the peptide carrying the DGGR-CMK adduct.
Experimental Protocols
Protocol 1: Active Site Titration of a Serine Protease
Objective: To determine the concentration of active protease in a solution.
Materials:
-
Purified serine protease (e.g., Factor Xa, urokinase) of unknown active concentration.
-
This compound (DGGR-CMK) stock solution (e.g., 1 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Fluorometer capable of measuring fluorescence intensity.
Procedure:
-
Prepare a series of dilutions of the DGGR-CMK stock solution in Assay Buffer.
-
In a microplate, add a fixed amount of the protease solution to each well.
-
Add increasing concentrations of DGGR-CMK to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl group (Excitation: ~340 nm, Emission: ~560 nm).
-
Plot the fluorescence intensity against the molar ratio of DGGR-CMK to the total protein concentration. The equivalence point, where the fluorescence intensity plateaus, corresponds to the concentration of active protease.
Protocol 2: Fluorescence Polarization Assay for Determining Binding Affinity (Kd)
Objective: To determine the equilibrium dissociation constant (Kd) for the binding of DGGR-CMK to a serine protease.
Materials:
-
Purified serine protease (e.g., Factor Xa).
-
DGGR-CMK stock solution (e.g., 10 µM in DMSO).
-
FP Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.[1]
-
Black, low-binding microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the protease in FP Assay Buffer.
-
In a microplate, add a fixed, low concentration of DGGR-CMK (typically in the low nanomolar range, to be determined empirically) to each well.
-
Add the serially diluted protease to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP).
-
Plot the change in fluorescence polarization as a function of the protease concentration.
-
Fit the data to a one-site binding model to determine the Kd.
Protocol 3: Identification of DGGR-CMK Modification Site by Mass Spectrometry
Objective: To identify the specific amino acid residue modified by DGGR-CMK.
Materials:
-
DGGR-CMK labeled protease.
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: 10 mM Dithiothreitol (DTT).
-
Alkylation Agent: 55 mM Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Quenching Solution: 5% Formic Acid.
-
C18 desalting column.
-
LC-MS/MS system.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the DGGR-CMK labeled protein in Denaturation Buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding Formic Acid.
-
Desalt the peptide mixture using a C18 column.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a solution compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of DGGR-CMK on histidine residues. The dansyl group can also aid in identification due to its characteristic fragmentation pattern.[2][3]
-
Data Presentation
Table 1: Example Quantitative Data for DGGR-CMK Interactions
| Parameter | Target Protease | Method | Value | Reference |
| Ki | two-chain urokinase-type plasminogen activator (tcu-PA) | Kinetic Analysis | 5.0 x 10⁻⁶ M | [4] |
| k2 | two-chain urokinase-type plasminogen activator (tcu-PA) | Kinetic Analysis | 0.05 s⁻¹ | [4] |
| Ki | single-chain urokinase-type plasminogen activator (scu-PA) | Competitive Inhibition | 1.3 x 10⁻⁶ M | [4] |
| Apparent second-order rate constant | Activated porcine Factor IX | Kinetic Analysis | 1.7 x 10⁴ M⁻¹ min⁻¹ | [5] |
Note: The specific Kd, Ki, and rate constants will vary depending on the target protease and experimental conditions.
Visualizing Workflows and Pathways
Experimental Workflow for FP-based Binding Assay
Caption: Workflow for determining binding affinity using a fluorescence polarization assay.
Signaling Pathway of Urokinase-type Plasminogen Activator (uPA) in Cancer
Caption: The uPA/uPAR signaling cascade in cancer cell invasion and metastasis.[6][7][8]
The Coagulation Cascade Featuring Factor Xa
Caption: Simplified representation of the coagulation cascade highlighting the central role of Factor Xa.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. smbp.espci.fr [smbp.espci.fr]
- 6. researchgate.net [researchgate.net]
- 7. An improved trypsin digestion method minimizes digestion-induced modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cheaper, faster, simpler trypsin digestion for high-throughput targeted protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urokinase Inhibition Studies using Dansyl-Glu-Gly-Arg-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. Its overexpression is frequently associated with cancer invasion and metastasis, making it a key target for therapeutic intervention. Dansyl-Glu-Gly-Arg-Chloromethylketone is a potent, irreversible inhibitor of uPA. This peptide-based inhibitor mimics the natural substrate of uPA and forms a covalent bond with the active site histidine, thereby inactivating the enzyme. The appended dansyl group provides a fluorescent probe, allowing for direct monitoring of the enzyme-inhibitor interaction. These characteristics make it a valuable tool in the study of uPA function and the development of novel anti-cancer therapies.
Mechanism of Action
This compound acts as an affinity label for urokinase. The peptide sequence (Glu-Gly-Arg) directs the inhibitor to the active site of the enzyme, where the chloromethylketone moiety then irreversibly alkylates the active-site histidine residue. This covalent modification permanently inactivates the enzyme.
Data Presentation
Table 1: Kinetic Constants for Urokinase Inhibition by Glu-Gly-Arg-Chloromethylketone [1]
| Urokinase Form | Inhibition Type | K_i (M) | k_2 (s⁻¹) |
| Two-chain (tcu-PA) | Irreversible | 5.0 x 10⁻⁶ | 0.05 |
| Single-chain (scu-PA) | Competitive | 1.3 x 10⁻⁶ | N/A |
Furthermore, studies have indicated that N,N-dimethylaminonaphthalene-5-sulfonyl-Glu-Gly-ArgCH2Cl (a dansylated version) is six times more reactive towards urokinase than Pro-Gly-ArgCH2Cl.[2] The kinetic constants for Pro-Gly-ArgCH2Cl are a K_i of 68 µM and a k_2 of 0.47 min⁻¹.[2] This suggests that this compound is a highly effective and potent inhibitor of urokinase. For comparison, the IC50 of this compound for the inhibition of Factor Xa is 100 nM.[3]
Experimental Protocols
The following protocols are adapted from established methodologies for measuring urokinase activity and its inhibition.
Protocol 1: Fluorometric Assay for Urokinase Activity and Inhibition
This protocol utilizes a fluorogenic substrate to measure the enzymatic activity of urokinase. The inhibition by this compound can be determined by measuring the decrease in fluorescence.
Materials:
-
Human Urokinase (two-chain)
-
This compound
-
Fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% PEG 8000)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human urokinase in assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Inhibitor Incubation:
-
To the wells of the 96-well plate, add a fixed amount of human urokinase.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, kinetic constants like k_obs/[I] can be determined.
-
Protocol 2: Chromogenic Assay for Urokinase Activity and Inhibition
This protocol uses a chromogenic substrate that releases a colored product upon cleavage by urokinase.
Materials:
-
Human Urokinase (two-chain)
-
This compound
-
Chromogenic urokinase substrate (e.g., pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
96-well clear microplate
-
Absorbance microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of urokinase and this compound as described in Protocol 1.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Inhibitor Incubation:
-
Add a fixed amount of human urokinase to the wells of the 96-well plate.
-
Add varying concentrations of this compound to the wells, including a no-inhibitor control.
-
Incubate at room temperature for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Start the reaction by adding the chromogenic substrate to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the change in absorbance over time.
-
Determine the percent inhibition and IC50 value as described in Protocol 1.
-
Visualizations
Urokinase Signaling Pathway
Caption: Urokinase (uPA) signaling cascade and point of inhibition.
Experimental Workflow for Urokinase Inhibition Assay
Caption: Workflow for determining urokinase inhibition.
Logical Relationship of Irreversible Inhibition
Caption: Mechanism of irreversible inhibition of urokinase.
References
- 1. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Dansyl-Glu-Gly-Arg-Chloromethylketone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Dansyl-Glu-Gly-Arg-Chloromethylketone (D-G-G-R-CMK), a fluorescent, irreversible inhibitor of serine proteases, in the context of cancer research. The primary targets of this inhibitor, urokinase plasminogen activator (uPA) and Factor Xa, play pivotal roles in tumor progression, invasion, and metastasis. This document details the mechanism of action, provides protocols for relevant in vitro assays, and summarizes key quantitative data.
Introduction
This compound is a peptide-based chloromethylketone that acts as an irreversible inhibitor of certain serine proteases. The dansyl group provides a fluorescent tag, allowing for the direct monitoring of the inhibitor's interaction with its target enzymes. Its core applications in cancer research stem from its ability to potently inhibit urokinase plasminogen activator (uPA) and Factor Xa, both of which are frequently overexpressed in various cancers and are associated with poor prognosis.
Mechanism of Action: The chloromethylketone moiety forms a covalent bond with the active site histidine residue of the target serine protease, leading to irreversible inhibition. The peptide sequence (Glu-Gly-Arg) provides specificity for proteases that recognize and cleave after arginine residues, such as uPA and Factor Xa.
Target Enzymes and Their Role in Cancer
Urokinase Plasminogen Activator (uPA)
The uPA system is a key player in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[1][2] uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs).[3] The binding of uPA to its receptor (uPAR) on the cancer cell surface localizes this proteolytic activity, promoting a directed invasion.[4][5] High levels of uPA and uPAR are correlated with poor prognosis in several cancers, including breast, prostate, bladder, and gastric cancer.[6] Inhibition of the uPA system has been shown to reduce the invasive and metastatic capacity of many tumors.[3]
Factor Xa
Factor Xa is a critical enzyme in the coagulation cascade.[7] Emerging evidence suggests a significant role for Factor Xa in cancer progression beyond its hemostatic function. It can promote tumor growth, metastasis, and angiogenesis.[2] Factor Xa exerts its effects on cancer cells primarily through the activation of Protease-Activated Receptors (PARs), particularly PAR-1.[8][9] Activation of PAR-1 by Factor Xa can trigger downstream signaling pathways that influence cancer cell migration.[8][9] For instance, studies have shown that Factor Xa can inhibit the migration of breast, lung, and colon cancer cells through PAR-1-dependent signaling.[8][9]
Quantitative Data
| Inhibitor | Target Enzyme | IC50 Value | Cell Line/System | Reference |
| 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride | Factor Xa | 100 nM | Purified Enzyme | |
| WX-340 | uPA | 90 nM | Purified Human Urine uPA | [10] |
| Anti-UK Monoclonal Antibodies | uPA | 5.6 x 10⁻⁹ - 1.82 x 10⁻¹³ M | Human Breast Cancer Cell Line CRL-1500 | [11] |
| Anti-UK Monoclonal Antibodies | uPA | 3.16 x 10⁻¹⁰ - 3.54 x 10⁻¹² M | Human Breast Cancer Cell Line CRL-1504 | [11] |
| Apixaban | Factor Xa | High-dose (5 µg/ml) showed effect | OVCAR3, CaCO-2, LNCaP, MDA MB 231, U937 | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to investigate the effects of this compound in cancer research.
uPA/Factor Xa Activity Assay (Fluorometric)
This protocol is designed to measure the inhibitory effect of D-G-G-R-CMK on the enzymatic activity of purified uPA or Factor Xa, or their activity in cell lysates or conditioned media.
Materials:
-
Purified human uPA or Factor Xa
-
Cancer cell lines of interest (e.g., MDA-MB-231 for high uPA, HT-1080)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Assay Buffer (e.g., 50 mM Tris, 0.01% Tween 20, pH 8.5)[12]
-
Fluorogenic substrate for uPA (e.g., AFC-based substrate) or Factor Xa[13][14]
-
This compound (D-G-G-R-CMK)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Ex/Em suitable for the chosen substrate, e.g., 380/500 nm for AFC)[13]
Procedure:
-
Enzyme/Sample Preparation:
-
For purified enzyme assays, dilute the enzyme to a working concentration in assay buffer.
-
For cell-based assays, culture cancer cells to 70-80% confluency. Collect conditioned media or prepare cell lysates.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of D-G-G-R-CMK in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of D-G-G-R-CMK in assay buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the enzyme preparation (purified enzyme, cell lysate, or conditioned medium).
-
Add 10 µL of the D-G-G-R-CMK dilution or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Cell Viability/Proliferation Assay
This assay determines the effect of D-G-G-R-CMK on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (D-G-G-R-CMK)
-
MTT, XTT, or WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of D-G-G-R-CMK in complete medium.
-
Remove the old medium from the wells and add 100 µL of the D-G-G-R-CMK dilutions or vehicle control.
-
-
Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Add 10 µL of MTT, XTT, or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Matrigel Invasion Assay
This assay assesses the ability of D-G-G-R-CMK to inhibit cancer cell invasion through a basement membrane matrix.[15][16][17][18][19]
Materials:
-
Cancer cell line with high invasive potential (e.g., MDA-MB-231)
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound (D-G-G-R-CMK)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.
-
-
Cell Preparation:
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of D-G-G-R-CMK or vehicle control.
-
-
Invasion Assay:
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 200 µL of serum-free medium (with or without inhibitor) into the upper chamber of the Matrigel-coated inserts.
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each concentration of D-G-G-R-CMK compared to the vehicle control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the cytotoxic effects of D-G-G-R-CMK are mediated through the induction of apoptosis.
Materials:
-
Cancer cell lines of interest
-
This compound (D-G-G-R-CMK)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of D-G-G-R-CMK for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by the target enzymes of this compound.
Caption: uPA signaling pathway in cancer invasion and proliferation.
Caption: Factor Xa signaling pathway in cancer cell migration.
Experimental Workflow
Caption: Workflow for the Matrigel Invasion Assay.
Conclusion
This compound is a valuable tool for in vitro cancer research, primarily through its potent and irreversible inhibition of uPA and Factor Xa. The provided protocols offer a framework for investigating its effects on enzyme activity, cell viability, invasion, and apoptosis. The fluorescent nature of the dansyl group also presents opportunities for its use in high-content imaging and fluorescence-based assays to visualize protease activity within the tumor microenvironment. Further research is warranted to establish the specific efficacy of D-G-G-R-CMK across a broader range of cancer cell lines and to fully elucidate its therapeutic potential.
References
- 1. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation Factor Xa Promotes Solid Tumor Growth, Experimental Metastasis and Endothelial Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Urokinase and the urokinase receptor: association with in vitro invasiveness of human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of Apixaban on 5 different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. In-vivo imaging of tumor associated urokinase-type plasminogen activator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coagulation factor Xa inhibits cancer cell migration via protease-activated receptor-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-urokinase-type plasminogen activator monoclonal antibodies inhibit the proliferation of human breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurogentec.com [eurogentec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scientificlabs.com [scientificlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. snapcyte.com [snapcyte.com]
- 18. benchchem.com [benchchem.com]
- 19. corning.com [corning.com]
Application Notes and Protocols: Cellular Imaging Using Dansyl-Glu-Gly-Arg-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-Glu-Gly-Arg-Chloromethylketone (Dansyl-GGACK) is a fluorescent, irreversible inhibitor of certain serine/threonine proteases. Its unique structure, comprising a dansyl fluorophore linked to a peptide recognition sequence and a chloromethylketone reactive group, makes it a valuable tool for the fluorescent labeling and imaging of specific proteases within a cellular context. This document provides detailed application notes and protocols for the use of Dansyl-GGACK in cellular imaging, with a focus on its primary targets: urokinase-type plasminogen activator (uPA) and Factor Xa.
The peptide sequence (Glu-Gly-Arg) mimics the cleavage site of these proteases, guiding the inhibitor to the enzyme's active site. The chloromethylketone then forms a covalent bond with the active site histidine residue, leading to irreversible inhibition. The dansyl group, with its environmentally sensitive fluorescence, allows for the visualization and localization of the targeted proteases using fluorescence microscopy.
Physicochemical and Spectral Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₆ClN₇O₇S | [1] |
| Molecular Weight | 626.13 g/mol | [2] |
| Excitation Wavelength | ~335-340 nm | [3] |
| Emission Wavelength | ~518-530 nm | [3] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in 10 mM HCl (1 mg/ml), dilute with physiological buffers before use. | [4] |
| Storage | Store at 2-8°C. Stock solutions are stable for up to 4 months at 4°C. | [4] |
Target Enzyme Inhibition Data
The following table summarizes the known inhibitory activity of this compound against its primary targets.
| Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ | Reference |
| Urokinase-type Plasminogen Activator (uPA) | Irreversible | Kᵢ = 1.3 x 10⁻⁶ M (for single-chain uPA, competitive inhibition) | [5] |
| Factor Xa | Irreversible | IC₅₀ = 100 nM | [4] |
| Activated porcine factor IX | Inhibitor | Not specified | [6] |
Signaling Pathways
This compound targets key proteases involved in critical signaling pathways related to cancer progression, inflammation, and coagulation.
Urokinase-type Plasminogen Activator (uPA) Signaling Pathway
The uPA/uPAR system is a key regulator of extracellular matrix degradation, cell migration, and invasion, processes that are fundamental in cancer metastasis and tissue remodeling.[7] uPA, upon binding to its receptor uPAR, activates plasmin from plasminogen. Plasmin, in turn, can degrade components of the extracellular matrix and activate matrix metalloproteinases (MMPs), further promoting cell migration and invasion. The uPA-uPAR complex also activates intracellular signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.[1][8]
Factor Xa Signaling Pathway
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[9] Beyond its role in blood clotting, FXa is now recognized as a potent signaling molecule that activates Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2.[6][10] Activation of these receptors on various cell types, including endothelial cells, smooth muscle cells, and inflammatory cells, triggers downstream signaling cascades that contribute to inflammation, fibrosis, and cellular proliferation.[9][11]
Experimental Protocols
The following are generalized protocols for cellular imaging using this compound. Note: Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each cell type and experimental setup.
Protocol 1: Live-Cell Imaging of Target Proteases
This protocol describes the labeling and imaging of active uPA or Factor Xa in living cells.
Materials:
-
This compound
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 340-360 nm and emission around 510-540 nm)
Workflow:
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Probe Preparation: Prepare a stock solution of Dansyl-GGACK in 10 mM HCl (e.g., 1 mg/mL). Immediately before use, dilute the stock solution to the desired final working concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium. Note: The optimal concentration should be determined through a titration experiment to maximize signal-to-noise ratio and minimize off-target effects.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Probe Incubation: Remove the PBS and add the Dansyl-GGACK working solution to the cells. Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the expression level of the target protease.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed, phenol red-free cell culture medium to the cells. Immediately image the cells using a fluorescence microscope with appropriate filter sets for the dansyl fluorophore (Excitation: ~340-360 nm, Emission: ~510-540 nm). Acquire both fluorescence and brightfield/DIC images.
Protocol 2: Fixed-Cell Imaging and Co-localization Studies
This protocol is for fixing cells after labeling with Dansyl-GGACK, which can be useful for co-localization studies with antibodies against other cellular markers.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary and fluorescently-conjugated secondary antibodies for co-staining
-
Antifade mounting medium
Workflow:
Procedure:
-
Live-Cell Labeling: Follow steps 1-4 of Protocol 1 to label the live cells with Dansyl-GGACK.
-
Fixation: After incubation with the probe, wash the cells once with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If co-staining for an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Antibody Staining: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature. Wash the cells three times with PBS. Then, incubate with the appropriate fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for Dansyl-GGACK and the secondary antibody fluorophore.
Data Interpretation and Controls
-
Specificity Controls: To ensure that the fluorescent signal is due to the specific binding of Dansyl-GGACK to its target proteases, include the following controls:
-
Unlabeled Cells: Image cells that have not been treated with the probe to assess autofluorescence.
-
Competition Assay: Pre-incubate cells with a non-fluorescent, irreversible inhibitor of uPA or Factor Xa before adding Dansyl-GGACK. A significant reduction in the fluorescent signal would indicate specific binding.
-
Genetically Modified Cells: If available, use cell lines with knockdown or knockout of the target protease to confirm the specificity of the signal.
-
-
Quantitative Analysis: The fluorescence intensity of Dansyl-GGACK can be quantified using image analysis software to compare the levels of active protease between different cell populations or treatment conditions.
Applications in Drug Development
-
Target Engagement Studies: Dansyl-GGACK can be used to visually confirm that a novel drug candidate is engaging with its intended protease target within a cellular environment. A decrease in Dansyl-GGACK fluorescence in the presence of a competitive inhibitor would indicate target engagement.
-
Screening for Inhibitors: In a high-content screening setup, Dansyl-GGACK can be used as a fluorescent readout to identify compounds that inhibit the activity of uPA or Factor Xa.
-
Understanding Disease Mechanisms: By visualizing the localization and activity of these proteases in disease models, researchers can gain insights into their roles in pathology and identify potential new therapeutic targets.
Conclusion
This compound is a versatile tool for the fluorescent imaging of active uPA and Factor Xa in cellular systems. The protocols and information provided in these application notes offer a framework for researchers to utilize this probe effectively in their studies of protease function, disease mechanisms, and drug discovery. As with any fluorescent probe, careful optimization and the use of appropriate controls are essential for obtaining reliable and meaningful results.
References
- 1. Imaging Active Urokinase Plasminogen Activator in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Frontiers | Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention [frontiersin.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular imaging of the urokinase plasminogen activator receptor: opportunities beyond cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with Dansyl-Glu-Gly-Arg-Chloromethylketone.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dansyl-Glu-Gly-Arg-Chloromethylketone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of this compound?
It is recommended to reconstitute this compound in 10 mM HCl at a concentration of 1 mg/ml.[1] For subsequent experimental use, this stock solution should be diluted with physiological buffers immediately before use.[1]
Q2: What is the appearance of this compound?
This compound is typically an off-white or yellow solid.[1][2][3]
Q3: How should I store the solid compound and reconstituted stock solutions?
The solid, desiccated compound should be stored at 2-8°C.[1] Following reconstitution in 10 mM HCl, it is advisable to create aliquots and store them at 4°C; under these conditions, stock solutions are reported to be stable for up to four months.[1]
Q4: Is this compound cell-permeable?
No, this compound is not cell-permeable.[1]
Troubleshooting Guide
Issue 1: The compound is not dissolving in 10 mM HCl.
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Question: I am trying to dissolve this compound in 10 mM HCl at 1 mg/ml, but it is not fully going into solution. What should I do?
-
Answer:
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Ensure Proper Solvent Preparation: Double-check that the HCl solution is at the correct concentration of 10 mM.
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Vortexing: Mix the solution thoroughly by vortexing for a few minutes.
-
Gentle Warming: If the compound still does not dissolve, you can try gently warming the solution in a water bath (e.g., 37°C) for a short period. Be cautious with temperature, as excessive heat can degrade the compound.
-
Sonication: A brief sonication in a water bath can also help to break up any clumps and facilitate dissolution.
-
Alternative Solvents: If the above steps fail, consider using an organic solvent for the initial stock solution. While specific quantitative data is limited, solvents such as DMSO or DMF are commonly used for similar compounds. Prepare a more concentrated stock in the organic solvent and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your experiment.
-
Issue 2: The compound precipitates when I dilute my stock solution into a physiological buffer.
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Question: My this compound, which was fully dissolved in 10 mM HCl, precipitated when I added it to my neutral pH experimental buffer (e.g., PBS). How can I prevent this?
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Answer: This is a common issue when a compound is dissolved in an acidic solution and then introduced to a higher pH buffer, as the solubility can be pH-dependent.
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Dilute Immediately Before Use: As recommended, dilute the acidic stock solution into your physiological buffer immediately before you intend to use it.[1] Do not prepare large volumes of the final working solution to sit for extended periods.
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Stepwise pH Adjustment: Instead of adding the acidic stock directly to the final buffer, you can try a stepwise pH adjustment. Slowly add the acidic stock to a small volume of buffer while gently mixing.
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Lower Final Concentration: The precipitation may be due to the final concentration being above the solubility limit in the new buffer. Try preparing a more dilute working solution.
-
Inclusion of a Co-solvent: If your experimental conditions permit, the presence of a small amount of an organic co-solvent (like DMSO or ethanol) in your final buffer can help to maintain the solubility of the compound. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Experimental Protocols
Protocol for Reconstitution of this compound
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 10 mM Hydrochloric Acid (HCl) in high-purity water.
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Add the appropriate volume of 10 mM HCl to the vial to achieve a final concentration of 1 mg/ml.
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Vortex the solution for 2-3 minutes to ensure complete dissolution.
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If necessary, use gentle warming (not exceeding 37°C) or brief sonication to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
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Store the aliquots at 4°C for up to 4 months.[1]
-
For experimental use, dilute the stock solution into your physiological buffer immediately before the experiment.[1]
Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| 10 mM HCl | 1 mg/ml | Recommended for initial reconstitution.[1] |
| Physiological Buffers | Variable | Dilute from stock solution just prior to use; solubility can be limited and pH-dependent.[1] |
| DMSO, DMF, Ethanol | Data not specified | May be considered as alternative solvents for stock solutions if aqueous methods are unsuccessful. |
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: Optimizing Dansyl-Glu-Gly-Arg-Chloromethylketone Experiments
Welcome to the technical support center for Dansyl-Glu-Gly-Arg-Chloromethylketone (D-GGACK) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during the use of this irreversible protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-GGACK) and what are its primary targets?
A1: D-GGACK is a synthetic, irreversible inhibitor of certain serine proteases. Its peptide sequence (Glu-Gly-Arg) targets the active sites of enzymes like urokinase-type plasminogen activator (uPA) and Factor Xa. The chloromethylketone reactive group forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inhibition. The dansyl group at the N-terminus is a fluorophore that allows for direct monitoring of the inhibitor's interaction with the target enzyme. It is important to note that D-GGACK does not inhibit tissue plasminogen activator (tPA).
Q2: How does the irreversible nature of D-GGACK affect experimental design, particularly incubation time?
A2: As an irreversible inhibitor, the extent of enzyme inhibition by D-GGACK is time-dependent. Unlike reversible inhibitors, where an equilibrium is established quickly, D-GGACK continuously inactivates the target enzyme over time. Therefore, the incubation period is a critical parameter that directly influences the observed inhibitory effect. Longer incubation times will result in a greater degree of enzyme inactivation, even at lower inhibitor concentrations.
Q3: What is a good starting point for incubation time and concentration in a D-GGACK experiment?
A3: A reasonable starting point for incubation time is 15-30 minutes. For concentration, a common starting point is in the range of the target enzyme's concentration or at a concentration close to the expected IC50 value. For Factor Xa, the reported IC50 is approximately 100 nM. However, the optimal conditions will depend on the specific enzyme, its concentration, and the experimental buffer system. It is highly recommended to perform a time-course and a dose-response experiment to determine the optimal conditions for your specific assay.
Q4: How should I prepare and store D-GGACK?
A4: D-GGACK is typically a solid. For stock solutions, it is recommended to reconstitute it in an appropriate solvent, such as DMSO or ethanol, at a high concentration. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C. For working solutions, dilute the stock solution into the appropriate aqueous assay buffer immediately before use. Due to the reactive nature of the chloromethylketone group, D-GGACK is less stable in aqueous solutions, and fresh dilutions are recommended for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | 1. Insufficient incubation time: The time was not long enough for significant covalent modification of the enzyme. 2. Inhibitor concentration too low: The concentration of D-GGACK is not sufficient to achieve detectable inhibition within the chosen incubation time. 3. Degraded inhibitor: The chloromethylketone group is susceptible to hydrolysis in aqueous solutions. The stock solution may have been improperly stored or subjected to multiple freeze-thaw cycles. | 1. Increase incubation time: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation period. 2. Increase inhibitor concentration: Perform a dose-response experiment with a wider range of D-GGACK concentrations. 3. Prepare fresh inhibitor solutions: Always use freshly diluted D-GGACK for your experiments from a properly stored, aliquoted stock. |
| High background or non-specific effects | 1. Off-target effects: Chloromethylketones can react with other nucleophilic residues besides the target histidine, such as cysteine. At high concentrations, D-GGACK may inhibit other proteases or interact with other proteins in a complex biological sample. Some chloromethylketone inhibitors have been shown to interact with ATP-dependent helicases. 2. Cellular toxicity: In cell-based assays, high concentrations or long incubation times may lead to cellular stress or toxicity unrelated to the inhibition of the target protease. Some chloromethylketones can impact the cellular glutathione redox system.[1] | 1. Lower inhibitor concentration: Use the lowest effective concentration of D-GGACK determined from your dose-response experiments. 2. Include proper controls: Use a negative control peptide without the chloromethylketone warhead to assess non-specific effects of the peptide backbone. If possible, use a cell line or system where the target protease is knocked down or knocked out to confirm on-target effects. 3. Assess cell viability: In cell-based assays, perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to your experiment to ensure the observed effects are not due to general toxicity. |
| Inconsistent results between experiments | 1. Variability in incubation time: Even small differences in incubation time can lead to significant variations in the level of inhibition. 2. Inconsistent inhibitor preparation: Differences in the age or handling of the working solutions can affect the inhibitor's potency. 3. Buffer composition: The pH and composition of the assay buffer can affect the stability and reactivity of D-GGACK. | 1. Standardize incubation time: Use a precise timer and ensure all samples are incubated for the exact same duration. 2. Standardize inhibitor preparation: Always prepare fresh working solutions from a single, validated stock aliquot for a set of experiments. 3. Maintain consistent buffer conditions: Use the same buffer composition and pH for all related experiments. |
Data Presentation
Table 1: Theoretical Impact of Incubation Time on Apparent IC50 for an Irreversible Inhibitor
This table illustrates the expected trend for the apparent IC50 value of an irreversible inhibitor like D-GGACK as the incubation time increases. The actual values will be dependent on the specific enzyme and assay conditions.
| Incubation Time (minutes) | Apparent IC50 (nM) | Rationale |
| 5 | 500 | At short incubation times, a higher concentration of the inhibitor is required to achieve 50% inhibition. |
| 15 | 150 | As incubation time increases, more enzyme molecules are irreversibly inactivated, lowering the required inhibitor concentration for 50% inhibition. |
| 30 | 75 | With longer exposure, even lower concentrations of the inhibitor can achieve significant inactivation. |
| 60 | 30 | The apparent IC50 continues to decrease with time as the covalent modification reaction proceeds. |
| 120 | 10 | At extended incubation times, the apparent IC50 approaches a value limited by the rate of covalent bond formation. |
Experimental Protocols
Protocol 1: Determining the Time-Dependence of Inhibition
This protocol is designed to establish the optimal incubation time for D-GGACK in your experimental system.
-
Prepare Reagents:
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Target enzyme solution (e.g., uPA or Factor Xa) at a fixed concentration.
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D-GGACK stock solution (e.g., 10 mM in DMSO).
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Assay buffer.
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Substrate for the target enzyme.
-
-
Experimental Setup:
-
Prepare a series of reactions, each containing the target enzyme in the assay buffer.
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Prepare a working solution of D-GGACK at a fixed concentration (e.g., 5x the expected IC50).
-
-
Incubation:
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Initiate the reactions by adding the D-GGACK working solution to the enzyme solutions.
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Incubate the reactions for various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes) at a constant temperature.
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At the end of each incubation period, add the substrate to start the enzymatic reaction.
-
-
Measurement:
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Measure the enzyme activity by monitoring the rate of substrate conversion (e.g., absorbance or fluorescence change over time).
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-
Data Analysis:
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Plot the remaining enzyme activity as a function of incubation time. This will demonstrate the time-dependent nature of the inhibition.
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Protocol 2: Determining the Apparent IC50 at a Fixed Incubation Time
This protocol is for determining the potency of D-GGACK after establishing an optimal incubation time.
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Prepare Reagents: As in Protocol 1.
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Experimental Setup:
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Prepare a series of reactions containing the target enzyme at a fixed concentration in the assay buffer.
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Prepare a serial dilution of D-GGACK in the assay buffer.
-
-
Incubation:
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Add the different concentrations of D-GGACK to the enzyme solutions.
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Incubate all reactions for a fixed, predetermined time (e.g., 30 minutes) at a constant temperature.
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Measurement:
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After the incubation period, add the substrate to all reactions simultaneously (or with precise timing).
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Measure the enzyme activity.
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Data Analysis:
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Plot the enzyme activity as a function of the D-GGACK concentration.
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Fit the data to a suitable dose-response curve to determine the apparent IC50 value.
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Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Simplified uPA/uPAR signaling pathway and D-GGACK inhibition.
References
Common pitfalls to avoid when using Dansyl-Glu-Gly-Arg-Chloromethylketone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dansyl-Glu-Gly-Arg-Chloromethylketone (D-GGACK).
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-GGACK)?
This compound is a fluorescent, irreversible inhibitor of certain serine proteases.[1][2][3][4][5][6] The dansyl group provides a fluorescent tag, allowing for the direct monitoring of the inhibitor's interaction with the enzyme.[1][4]
Q2: What is the mechanism of action of D-GGACK?
D-GGACK acts as an irreversible inhibitor by alkylating the active site histidine residue of target serine proteases.[7] The chloromethylketone moiety forms a covalent bond with the histidine, leading to permanent inactivation of the enzyme.
Q3: What are the primary targets of D-GGACK?
The primary targets of D-GGACK are urokinase-type plasminogen activator (uPA), Factor Xa, and urokinase.[1][3] It is important to note that it does not inhibit tissue plasminogen activator (tPA).[1]
Q4: Is D-GGACK cell-permeable?
No, D-GGACK is not cell-permeable.[3] Therefore, it is suitable for studying extracellular or purified proteases but not for intracellular targets in live-cell imaging.
Q5: How should I prepare and store D-GGACK?
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Reconstitution: Reconstitute D-GGACK at 1 mg/ml in 10 mM HCl.[3]
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Dilution: Just before use, dilute the stock solution with physiological buffers.[3]
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Storage of Stock Solution: After the initial thaw, it is recommended to create aliquots and store them refrigerated at 4°C. Stock solutions are reported to be stable for up to 4 months at 4°C.[3] For longer-term storage, it is advisable to store the desiccated solid at -20°C.[5]
Troubleshooting Guides
Problem 1: No or Low Inhibition of Target Protease
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your working concentration. The reported IC50 for Factor Xa is 100 nM.[3] |
| Degraded Inhibitor | Prepare a fresh stock solution of D-GGACK. Chloromethylketones can be unstable in aqueous solutions, especially at neutral or alkaline pH.[8][9] |
| Incorrect Buffer Conditions | Ensure the pH of your experimental buffer is optimal for both the enzyme activity and the inhibitor's stability. D-GGACK is most stable at lower pH values.[8] |
| Inactive Enzyme | Confirm the activity of your protease using a known substrate before performing the inhibition assay. |
| Incorrect Target Protease | Double-check that you are using a protease known to be inhibited by D-GGACK (e.g., uPA, Factor Xa, urokinase).[1][3] |
Problem 2: High Background Fluorescence or Non-Specific Signal
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Excess Unbound Inhibitor | If possible, remove excess unbound D-GGACK after incubation with the target protease, for example, by using size-exclusion chromatography. |
| Non-Specific Binding | Include a control with a non-target protein to assess the level of non-specific binding. The peptide sequence of D-GGACK is designed for specificity, but some non-specific interactions can occur. |
| Fluorescence Quenching/Enhancement | Be aware that the fluorescence of the dansyl group can be sensitive to its environment. Changes in buffer composition or binding to non-target molecules could alter the fluorescence signal. Run appropriate buffer and protein controls. |
| Contaminated Buffers or Reagents | Use high-purity reagents and check for any intrinsic fluorescence in your buffers and other assay components. |
Problem 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh dilutions of D-GGACK for each experiment, as its stability in aqueous buffers can be limited, particularly at higher pH.[8][9] |
| Variability in Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the experiment, as enzyme kinetics and inhibitor binding can be temperature-dependent. |
| Pre-incubation Time | As an irreversible inhibitor, the extent of inhibition is time-dependent. Ensure a consistent and adequate pre-incubation time for the inhibitor and enzyme before adding the substrate. |
Quantitative Data Summary
| Target Protease | IC50 | Second-Order Rate Constant (k_obs/[I]) |
| Factor Xa | 100 nM[3] | Not explicitly found for D-GGACK, but related compounds show values in the order of 10^4 M⁻¹s⁻¹[10] |
| uPA (two-chain) | Ki = 5.0 x 10⁻⁶ M[10] | k₂ = 0.05 s⁻¹[10] |
| uPA (single-chain) | Ki = 1.3 x 10⁻⁶ M (competitive inhibition)[10] | Not applicable (reversible inhibition)[10] |
Experimental Protocols
Protocol: Active Site Titration of a Serine Protease using D-GGACK
This protocol allows for the determination of the concentration of active enzyme in a sample.
Materials:
-
Purified serine protease of interest (e.g., Factor Xa)
-
This compound (D-GGACK)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
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Fluorometer capable of excitation at ~340 nm and emission at ~560 nm
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96-well black microplates
Procedure:
-
Prepare a stock solution of D-GGACK: Dissolve D-GGACK in 10 mM HCl to a concentration of 1 mg/mL.
-
Prepare working solutions: Serially dilute the D-GGACK stock solution in the assay buffer to a range of concentrations that will encompass the expected active enzyme concentration.
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Prepare the enzyme solution: Dilute the purified enzyme to a fixed concentration in the assay buffer.
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Incubation: In a 96-well black microplate, add a fixed volume of the enzyme solution to an equal volume of each D-GGACK dilution. Include a control with buffer instead of the inhibitor.
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Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the irreversible inhibition to go to completion.
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Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer with excitation at ~340 nm and emission at ~560 nm.
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Data Analysis: Plot the fluorescence intensity as a function of the D-GGACK concentration. The equivalence point, where the fluorescence signal plateaus, corresponds to the concentration of active enzyme in the sample.
Visualizations
Caption: A general workflow for a protease inhibition assay using D-GGACK.
Caption: A logical flowchart for troubleshooting low or no protease inhibition.
Caption: The mechanism of irreversible inhibition of a serine protease by D-GGACK.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. biocompare.com [biocompare.com]
- 3. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in fluorescence assays with Dansyl-Glu-Gly-Arg-Chloromethylketone.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the signal-to-noise ratio in fluorescence assays utilizing Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CK).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGR-CK) and how does it work?
A1: this compound is a fluorescent, irreversible inhibitor of serine proteases. Its peptide sequence (Glu-Gly-Arg) mimics the substrate recognition site of many serine proteases, guiding the inhibitor to the enzyme's active site. The chloromethylketone moiety then forms a covalent bond with the active site histidine residue, leading to irreversible inhibition. The dansyl group is a fluorophore that allows for the monitoring of the inhibitor-enzyme interaction through fluorescence.
Q2: What are the typical excitation and emission wavelengths for the dansyl fluorophore in DEGR-CK?
A2: The spectral properties of the dansyl group are sensitive to its environment. However, a general guideline for excitation is in the range of 330-350 nm, with an emission maximum typically observed between 500-530 nm. It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental conditions, as the fluorescence can be influenced by buffer composition and the binding of DEGR-CK to the target protein.
Q3: How should I prepare and store DEGR-CK?
A3: DEGR-CK is typically supplied as a solid. A stock solution can be prepared by dissolving it in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 1-10 mM. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of DEGR-CK in aqueous buffers can be limited, so it is advisable to dilute it into the final assay buffer immediately before use.
Q4: Can DEGR-CK be used to quantify the concentration of active enzyme?
A4: Yes, because DEGR-CK forms a stable 1:1 covalent complex with the active form of a serine protease, it can be used in active site titration experiments to determine the concentration of catalytically active enzyme in a sample. This is achieved by monitoring the change in fluorescence as increasing concentrations of the inhibitor are added to the enzyme solution.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence assays with DEGR-CK, focusing on improving the signal-to-noise ratio.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from sample components (e.g., buffers, proteins, other small molecules).2. Non-specific binding of DEGR-CK to other proteins or surfaces.3. Light scattering from particulate matter in the sample. | 1. Screen individual assay components for intrinsic fluorescence. If possible, use buffers with low background fluorescence. Consider subtracting the background fluorescence from a control well containing all components except the target enzyme.2. Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to minimize non-specific binding. Ensure the DEGR-CK concentration is optimized to avoid excess unbound inhibitor.3. Centrifuge or filter samples to remove any precipitates or aggregates before measurement. |
| Low Fluorescence Signal | 1. Suboptimal excitation or emission wavelengths.2. Low concentration of active enzyme.3. Inefficient binding of DEGR-CK to the target protease.4. Quenching of the dansyl fluorophore. | 1. Perform excitation and emission scans to determine the optimal wavelengths for the DEGR-CK-enzyme complex in your specific buffer system.2. Increase the enzyme concentration if possible. If the enzyme concentration is inherently low, consider using a more sensitive fluorescence detector or increasing the signal integration time.3. Optimize buffer conditions (pH, ionic strength) to ensure they are suitable for both enzyme activity and inhibitor binding. The optimal pH for many serine proteases is between 7.0 and 8.5.4. Check for the presence of quenching agents in your sample. Some buffer components or compounds in your sample may quench the fluorescence of the dansyl group. |
| Signal Fades Over Time (Photobleaching) | 1. The dansyl fluorophore is susceptible to photobleaching upon prolonged exposure to the excitation light source. | 1. Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal. 2. If available on your instrument, use neutral density filters to reduce the excitation light intensity.3. Incorporate an anti-fade reagent in your assay buffer if compatible with your enzyme and assay conditions.4. For kinetic measurements, take readings at discrete time points rather than continuous monitoring to reduce light exposure. |
| Inconsistent or Non-Reproducible Results | 1. Instability of DEGR-CK in the assay buffer.2. Incomplete inhibition of the protease.3. Pipetting errors or improper mixing. | 1. Prepare fresh dilutions of DEGR-CK in the assay buffer for each experiment. Avoid prolonged storage of diluted DEGR-CK in aqueous solutions.2. Ensure that the incubation time is sufficient for the irreversible inhibition to go to completion. This can be determined by pre-incubating the enzyme and inhibitor for varying amounts of time before measuring the fluorescence.3. Use calibrated pipettes and ensure thorough but gentle mixing of all assay components. Avoid introducing air bubbles into the wells of the microplate. |
| Unexpected Inhibition of Other Enzymes | 1. Chloromethylketone inhibitors can have off-target effects and may inhibit other types of proteases (e.g., cysteine proteases) or other enzymes with a reactive histidine in their active site. | 1. Run control experiments with other enzymes known to be present in your sample to assess the specificity of DEGR-CK.2. If off-target inhibition is a concern, consider using a more specific inhibitor for your target protease or purifying your target enzyme to remove potential off-target proteins. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound in fluorescence assays.
Table 1: Spectral Properties of Dansyl Fluorophore
| Parameter | Wavelength Range | Notes |
| Excitation Maximum (λex) | 330 - 350 nm | Can shift depending on the polarity of the environment. |
| Emission Maximum (λem) | 500 - 530 nm | Often blue-shifts upon binding to a protein's active site. |
Table 2: Kinetic Parameters for Protease Inhibition by DEGR-CK
| Protease | Ki (Inhibition Constant) | k2 (Second-order rate constant) | Conditions | Reference |
| Two-chain urokinase-type plasminogen activator (tcu-PA) | 5.0 x 10⁻⁶ M | 0.05 s⁻¹ | pH 7.4, 37°C | |
| Single-chain urokinase-type plasminogen activator (scu-PA) | 1.3 x 10⁻⁶ M | N/A (Competitive Inhibition) | pH 7.4, 37°C |
Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition). It is recommended to determine these values for your specific system.
Experimental Protocols
Detailed Methodology: Active Site Titration of a Serine Protease with DEGR-CK
This protocol describes a general procedure for determining the concentration of an active serine protease using DEGR-CK.
Materials:
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Purified serine protease of unknown active concentration.
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This compound (DEGR-CK).
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Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
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DMSO for preparing DEGR-CK stock solution.
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Fluorescence microplate reader or spectrofluorometer.
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Black, opaque microplates suitable for fluorescence measurements.
Procedure:
-
Preparation of Reagents:
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Prepare a 10 mM stock solution of DEGR-CK in DMSO.
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Prepare a working solution of the serine protease in the assay buffer. The concentration should be high enough to produce a measurable fluorescence signal upon binding to DEGR-CK.
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Prepare a series of dilutions of the DEGR-CK stock solution in the assay buffer. The final concentrations should span a range from well below to well above the expected active enzyme concentration.
-
-
Assay Setup:
-
To the wells of a black microplate, add a fixed volume of the serine protease solution.
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Include a "buffer only" control well containing only the assay buffer.
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To each well containing the protease, add an equal volume of the different DEGR-CK dilutions.
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To a separate set of wells, add the same dilutions of DEGR-CK to the assay buffer without the enzyme to measure the background fluorescence of the inhibitor.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to ensure complete and irreversible inhibition. The required incubation time should be determined empirically (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
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Set the fluorescence reader to the optimal excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).
-
Measure the fluorescence intensity in all wells.
-
-
Data Analysis:
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Subtract the background fluorescence of the corresponding DEGR-CK concentration (from the wells without enzyme) from the fluorescence readings of the wells containing the enzyme and inhibitor.
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Plot the corrected fluorescence intensity as a function of the DEGR-CK concentration.
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The plot should show an initial linear increase in fluorescence as DEGR-CK binds to the active sites of the enzyme.
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The fluorescence will plateau once all the active sites are saturated with the inhibitor.
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The intersection of the two linear portions of the curve corresponds to the concentration of active enzyme in the sample.
-
Visualizations
Caption: Experimental workflow for active site titration.
Caption: Mechanism of irreversible inhibition.
Stability and degradation of Dansyl-Glu-Gly-Arg-Chloromethylketone in different buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Dansyl-Glu-Gly-Arg-Chloromethylketone in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing and reconstituting this compound?
A: For long-term storage, the lyophilized solid should be stored at -20°C.[1] To reconstitute, create a stock solution by dissolving the compound in 10 mM HCl at a concentration of 1 mg/mL.[2] This stock solution is reported to be stable for up to 4 months when stored at 4°C.[2] For immediate experimental use, this stock solution should be diluted into your physiological buffer of choice just before the experiment begins.[2] Aqueous solutions are generally not recommended for storage for more than one day.
Q2: How does this compound inhibit its target proteases?
A: this compound is an irreversible inhibitor. Its peptide sequence (Glu-Gly-Arg) provides specificity for the active site of target proteases like Factor Xa and urokinase.[2][3] Once bound, the highly reactive chloromethyl ketone group forms a covalent bond with a key nucleophilic residue (typically a histidine) in the enzyme's active site, leading to permanent inactivation.
Q3: What are the primary factors that influence the stability of this compound in solution?
A: The stability of this compound is primarily affected by pH, temperature, and the composition of the buffer. Chloromethyl ketones, in general, exhibit greater stability at lower pH values.[4] Elevated temperatures and high pH can accelerate degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitory Activity | 1. Degradation in Buffer: The compound may have degraded due to inappropriate pH or prolonged incubation at room temperature. 2. Improper Storage: The lyophilized powder or stock solution may have been stored incorrectly. 3. Repeated Freeze-Thaw Cycles: Aliquots of the stock solution were subjected to multiple freeze-thaw cycles. | 1. Prepare fresh dilutions of the inhibitor in your experimental buffer immediately before use. For longer experiments, consider the stability data in different buffers (see tables below). 2. Ensure lyophilized powder is stored at -20°C and the stock solution in 10 mM HCl is stored at 4°C. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| High Background Fluorescence | 1. Excess Unbound Inhibitor: Too high a concentration of the dansyl-containing inhibitor was used. 2. Non-specific Binding: The inhibitor may be binding to other components in your assay. | 1. Titrate the inhibitor to determine the optimal concentration that provides inhibition with minimal background. 2. Include appropriate controls, such as a well with the inhibitor and all assay components except the target enzyme, to measure background fluorescence. |
| Inconsistent Results Between Experiments | 1. Variability in Buffer Preparation: Minor differences in the pH of the experimental buffer can affect inhibitor stability and activity. 2. Inconsistent Incubation Times: The duration of incubation of the inhibitor with the enzyme can impact the extent of irreversible inhibition. | 1. Use a calibrated pH meter to ensure consistent pH of your buffers for each experiment. 2. Standardize all incubation times and temperatures in your experimental protocol. |
| Identification of Degradation Products | 1. Hydrolysis of the Chloromethyl Ketone: The reactive chloromethyl ketone group can be hydrolyzed to a less reactive hydroxymethyl ketone. 2. Peptide Backbone Cleavage: At extremes of pH, the peptide bonds may be susceptible to hydrolysis. 3. Formation of Pyrazinone Derivatives: Under acidic conditions, dipeptidyl chloromethyl ketones can form 5-methylpyrazin-2(1H)-one derivatives.[5] | 1. Use analytical techniques such as HPLC or mass spectrometry to analyze the purity of your inhibitor solution over time. 2. Compare the mass spectra of fresh and aged inhibitor solutions to identify potential degradation products. |
Stability Data in Different Buffers
The following tables provide illustrative data on the stability of this compound in common laboratory buffers at different temperatures. This data is representative and intended to guide experimental design. Actual stability may vary based on specific experimental conditions.
Table 1: Half-life (t½) in Hours at 4°C
| Buffer | pH 5.0 | pH 7.4 | pH 8.0 |
| Citrate (50 mM) | > 72 | N/A | N/A |
| Phosphate-Buffered Saline (PBS) | N/A | ~ 48 | N/A |
| Tris-HCl (50 mM) | N/A | ~ 36 | ~ 24 |
Table 2: Half-life (t½) in Hours at 25°C (Room Temperature)
| Buffer | pH 5.0 | pH 7.4 | pH 8.0 |
| Citrate (50 mM) | ~ 48 | N/A | N/A |
| Phosphate-Buffered Saline (PBS) | N/A | ~ 8 | N/A |
| Tris-HCl (50 mM) | N/A | ~ 4 | ~ 2 |
Table 3: Half-life (t½) in Hours at 37°C
| Buffer | pH 5.0 | pH 7.4 | pH 8.0 |
| Citrate (50 mM) | ~ 24 | N/A | N/A |
| Phosphate-Buffered Saline (PBS) | N/A | ~ 2 | N/A |
| Tris-HCl (50 mM) | N/A | ~ 1 | < 1 |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
10 mM HCl
-
Your chosen experimental buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solution: Reconstitute the lyophilized inhibitor in 10 mM HCl to a concentration of 1 mg/mL.
-
Preparation of Working Solution: Dilute the stock solution into the desired experimental buffer to a final concentration of 100 µg/mL.
-
Time Zero (T0) Sample: Immediately after preparing the working solution, inject an aliquot onto the HPLC system to obtain the initial peak area of the intact inhibitor.
-
Incubation: Place the remaining working solution in a thermostated environment at the desired temperature (e.g., 25°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC.
-
HPLC Analysis: Use a suitable gradient of Mobile Phase A and B to separate the intact inhibitor from any degradation products. Monitor the elution profile using a UV or fluorescence detector.
-
Data Analysis:
-
Integrate the peak area of the intact inhibitor at each time point.
-
Normalize the peak area at each time point to the peak area at T0.
-
Plot the percentage of remaining inhibitor versus time.
-
Determine the half-life (t½) of the inhibitor under the tested conditions.
-
Visualizations
Caption: Experimental workflow for assessing inhibitor stability.
Caption: Mechanism of irreversible inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2 - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Addressing background fluorescence in Dansyl-Glu-Gly-Arg-Chloromethylketone experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Dansyl-Glu-Gly-Arg-Chloromethylketone (Dansyl-GGR-CMK) in their experiments. The focus is on addressing the common issue of high background fluorescence to improve assay sensitivity and data quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescently labeled peptide that acts as an irreversible inhibitor of serine proteases. The dansyl group provides a fluorescent signal, allowing for the detection and quantification of protease activity. Its primary application is in the study of serine protease kinetics and the screening of potential inhibitors.
Q2: What are the main causes of high background fluorescence in my assay?
High background fluorescence in assays using Dansyl-GGR-CMK can originate from several sources:
-
Autofluorescence: Biological samples inherently contain fluorescent molecules like NADH, riboflavins, collagen, and elastin that can emit light in the same spectral region as the dansyl fluorophore.[1][2][3]
-
Reagent Fluorescence: Assay buffers, solvents (especially DMSO), and other additives may be intrinsically fluorescent.
-
Substrate Instability: The Dansyl-GGR-CMK probe may degrade or hydrolyze over time, leading to a non-enzymatic increase in fluorescence.
-
Light Scatter: Particulates or precipitated compounds in the sample can scatter the excitation light, which may be detected as background signal.
-
Contamination: Contamination from fluorescent compounds or microbial growth in reagents can contribute to high background.
Q3: How does the purity of Dansyl-GGR-CMK affect my results?
The purity of the fluorescent probe is critical. Impurities from the synthesis process can be fluorescent and contribute to high background, or they may interfere with the interaction between the probe and the target enzyme, leading to inaccurate results. It is recommended to use a probe with a purity of ≥95%.
Troubleshooting Guide
Issue 1: High Background Fluorescence in "No Enzyme" Control
Symptoms: Your control wells containing all assay components except the enzyme show a high fluorescence signal, making it difficult to distinguish the specific enzymatic reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Autofluorescence from sample/reagents | Run a "sample only" control (without the dansyl probe) and a "reagents only" control to identify the source of the autofluorescence. |
| Substrate Instability | Prepare fresh Dansyl-GGR-CMK solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in small aliquots at -20°C or lower, protected from light. |
| Contaminated Reagents | Use high-purity, sterile-filtered buffers and reagents. Prepare fresh solutions and handle them in a clean environment to prevent microbial contamination. |
| Incorrect Instrument Settings | Optimize the gain setting on your fluorescence plate reader to avoid detector saturation. Ensure the correct excitation and emission wavelengths for the dansyl fluorophore are being used. |
Issue 2: Poor Signal-to-Noise Ratio
Symptoms: The fluorescence signal from your enzymatic reaction is only slightly higher than the background, leading to low sensitivity and unreliable data.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Probe Concentration | Perform a concentration titration of Dansyl-GGR-CMK to find the optimal concentration that provides a robust signal without excessive background. |
| Low Enzyme Activity | Increase the enzyme concentration or optimize the assay buffer conditions (pH, ionic strength) to enhance enzyme activity. |
| Spectral Overlap | If your sample has significant autofluorescence, consider using a fluorophore with a longer excitation and emission wavelength (red-shifted) to minimize spectral overlap with the endogenous fluorescent molecules. |
| Inner Filter Effect | At high concentrations, the probe or other components can absorb the excitation or emission light, leading to a non-linear signal response. Diluting the sample can help mitigate this effect. |
Experimental Protocols
Protocol 1: Screening for Autofluorescence of Assay Components
-
Preparation: Prepare individual solutions of each assay component (buffer, sample matrix, test compounds) at the final assay concentration.
-
Measurement: In a microplate, dispense each component into separate wells.
-
Read Fluorescence: Measure the fluorescence at the excitation and emission wavelengths used for Dansyl-GGR-CMK (typically ~340 nm excitation and ~520 nm emission).
-
Analysis: Identify any components that exhibit significant fluorescence and consider replacing them or subtracting their background signal from the experimental wells.
Protocol 2: General Serine Protease Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Prepare a stock solution of Dansyl-GGR-CMK in a suitable solvent like DMSO.
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Setup (96-well plate):
-
Blank: Assay buffer only.
-
Negative Control: Enzyme and Dansyl-GGR-CMK in assay buffer.
-
Test Wells: Enzyme, Dansyl-GGR-CMK, and inhibitor in assay buffer.
-
-
Incubation: Add the enzyme and inhibitor (or vehicle) to the wells and incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Reaction Initiation: Add Dansyl-GGR-CMK to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic readings on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Dansyl-GGR-CMK Excitation Max | ~340 nm | The optimal excitation wavelength may vary slightly depending on the solvent and local environment. |
| Dansyl-GGR-CMK Emission Max | ~520 nm | The emission maximum is sensitive to the polarity of the environment and can shift. |
| Dansyl-GGR-CMK Working Concentration | 1 - 20 µM | The optimal concentration should be determined empirically for each specific assay. |
| Enzyme Concentration | Varies | Dependent on the specific activity of the protease. Should be titrated to achieve a linear reaction rate. |
| DMSO Concentration in Assay | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity and contribute to background fluorescence. |
Visualizations
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: A step-by-step workflow for a serine protease inhibition assay.
References
Optimizing the concentration of Dansyl-Glu-Gly-Arg-Chloromethylketone for specific assays.
Welcome to the technical support center for Dansyl-Glu-Gly-Arg-Chloromethylketone (DGGCK). This resource is designed for researchers, scientists, and drug development professionals to help you effectively optimize the concentration of this irreversible serine protease inhibitor in your specific assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guides
Encountering issues in your assay? Consult the table below for common problems, their potential causes, and recommended solutions when using this compound.
| Problem | Potential Causes | Recommended Solutions |
| High Background Fluorescence | 1. Autofluorescence of assay components (e.g., plates, buffer, test compounds).2. Substrate degradation due to light exposure or instability.3. High concentration of DGGCK leading to non-specific fluorescence. | 1. Use black, low-fluorescence microplates.2. Prepare fresh substrate and protect from light.3. Run a control with DGGCK and buffer alone to determine its contribution to background.4. Decrease the concentration of DGGCK. |
| No or Low Enzyme Inhibition | 1. Inactive DGGCK due to improper storage or handling.2. Insufficient inhibitor concentration.3. Incorrect assay buffer pH, affecting inhibitor reactivity.4. The target enzyme is not a serine protease or is insensitive to this inhibitor. | 1. Ensure DGGCK is stored desiccated at -20°C and protected from light. Prepare fresh stock solutions.2. Perform a concentration-response curve to determine the optimal inhibitory range.3. Verify that the assay buffer pH is within the optimal range for chloromethylketone reactivity (typically neutral to slightly alkaline).4. Confirm the protease class of your target enzyme. |
| High Variability Between Replicates | 1. Inconsistent pipetting or mixing.2. Bubbles in the wells of the microplate.3. Temperature fluctuations across the plate during incubation. | 1. Ensure accurate and consistent pipetting techniques. Thoroughly mix all reagents.2. Centrifuge the plate briefly after adding all reagents to remove bubbles.3. Ensure uniform temperature across the microplate during the assay. |
| Non-Linear Reaction Progress Curves | 1. Substrate depletion during the assay.2. Enzyme instability under assay conditions.3. Time-dependent inhibition not reaching completion. | 1. Use a lower enzyme concentration or monitor the reaction for a shorter duration.2. Assess enzyme stability in the assay buffer over time.3. Increase the pre-incubation time of the enzyme with DGGCK to ensure complete irreversible inhibition. |
| Apparent Inhibition in Control Wells (No Enzyme) | 1. DGGCK is quenching the fluorescence of the substrate or product.2. DGGCK is interfering with the detection system. | 1. Run a control experiment to measure the effect of DGGCK on the fluorescent signal in the absence of the enzyme.[1] 2. If quenching is observed, the data may need to be corrected, or a different assay format may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of serine proteases. The chloromethylketone moiety forms a covalent bond with the active site histidine residue of the protease, leading to its irreversible inactivation. The dansyl group is a fluorophore that allows for the monitoring of the inhibitor's interaction with the enzyme.
Q2: Which enzymes are inhibited by this compound?
A2: This inhibitor is effective against several serine proteases, including urokinase-type plasminogen activator (uPA), Factor Xa, and thrombin. It has been shown to be a potent anticoagulant by inhibiting Factor IXa.[2]
Q3: What is a good starting concentration for optimizing DGGCK in my assay?
A3: A typical starting point for optimization is to test a wide range of concentrations spanning several orders of magnitude around the expected IC50 value. For Factor Xa, an IC50 of 100 nM has been reported. Therefore, a starting concentration range of 1 nM to 10 µM is reasonable for initial experiments.
Q4: How should I prepare and store stock solutions of DGGCK?
A4: DGGCK should be reconstituted in an appropriate solvent, such as DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C and protect them from light. When preparing working solutions, dilute the stock in the assay buffer immediately before use.
Q5: How can I minimize non-specific binding of DGGCK?
A5: Chloromethylketones can be reactive and may exhibit some non-specific binding.[3] To minimize this, it is crucial to use the lowest effective concentration of DGGCK. Including a non-ionic detergent, such as Triton X-100 or Tween-20 (e.g., 0.01%), in the assay buffer can also help reduce non-specific interactions.
Q6: My fluorescent signal is decreasing over time, even in the absence of the enzyme. What could be the cause?
A6: The dansyl fluorophore can be susceptible to photobleaching, especially with prolonged exposure to excitation light. Additionally, the fluorescence of the dansyl group can be quenched in certain environments.[4][5][6][7] It is important to minimize the exposure of the assay plate to light and to use a plate reader with appropriate filter sets and minimal read times.
Experimental Protocols
Protocol 1: Determination of Optimal DGGCK Concentration by IC50 Measurement
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DGGCK for a target serine protease using a fluorogenic substrate.
Materials:
-
This compound (DGGCK)
-
Target serine protease
-
Fluorogenic protease substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare DGGCK dilutions: Prepare a serial dilution of DGGCK in assay buffer. A typical starting range would be from 10 µM down to 1 nM.
-
Prepare enzyme solution: Dilute the target protease to the desired concentration in assay buffer. The optimal enzyme concentration should be determined in a separate experiment to ensure a linear reaction rate over the desired time course.
-
Assay setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of each DGGCK dilution to the respective wells.
-
Add 10 µL of assay buffer to the "no inhibitor" control wells.
-
Add 20 µL of the enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" wells.
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow for irreversible inhibition.
-
-
Initiate the reaction: Add 20 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percent inhibition versus the logarithm of the DGGCK concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Recommended Concentration/Condition | Notes |
| DGGCK Stock Solution | 1-10 mM in DMSO | Aliquot and store at -20°C, protected from light. |
| DGGCK Working Concentration | 1 nM - 10 µM (for initial optimization) | The final concentration should be optimized based on the IC50 value for the specific enzyme. |
| Enzyme Concentration | Dependent on the specific activity of the enzyme | Should be in the linear range of the assay. |
| Substrate Concentration | At or near the Kₘ value | A concentration equal to the Michaelis-Menten constant (Kₘ) is often a good starting point. |
| Pre-incubation Time | 15 - 60 minutes | To allow for time-dependent irreversible inhibition. This may need to be optimized. |
| Assay Buffer pH | 7.0 - 8.5 | Optimal for the reactivity of the chloromethylketone group with the active site histidine. |
Visualizations
Caption: Workflow for DGGCK Concentration Optimization.
Caption: Troubleshooting Logic for DGGCK Assays.
Caption: Simplified uPA/uPAR Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. bakerlab.org [bakerlab.org]
- 6. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Dansyl-Glu-Gly-Arg-Chloromethylketone and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Serine proteases are a crucial class of enzymes involved in a vast array of physiological processes, including blood coagulation, fibrinolysis, and inflammation. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. This guide provides a comparative analysis of Dansyl-Glu-Gly-Arg-Chloromethylketone (DGGCK), a fluorescently labeled irreversible inhibitor, with other commonly used serine protease inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Overview of this compound
This compound is a synthetic, irreversible inhibitor of several serine proteases. Its mechanism of action involves the chloromethylketone moiety, which alkylates the active site histidine residue of the protease, leading to permanent inactivation. The dansyl group provides a fluorescent tag, allowing for the direct monitoring of the inhibitor-enzyme interaction. DGGCK is known to be an effective inhibitor of urokinase-type plasminogen activator (uPA), Factor Xa, and urokinase, while it does not inhibit tissue-type plasminogen activator (tPA).[1][2][3]
Comparison of Inhibitor Performance
The selection of a suitable serine protease inhibitor depends on factors such as target specificity, potency, and mechanism of action. Below is a comparison of DGGCK with other widely used inhibitors: AEBSF, PMSF, and Aprotinin.
| Inhibitor | Target Proteases | Mechanism of Action | Reported Potency | Key Features |
| This compound (DGGCK) | uPA, Factor Xa, Urokinase | Irreversible (Covalent) | Factor Xa: IC50 = 100 nM | Fluorescently labeled for direct monitoring of binding.[1][2][3] |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | Thrombin, Trypsin, Chymotrypsin, Kallikrein, Plasmin | Irreversible (Covalent) | Broad-spectrum | More stable in aqueous solutions and less toxic than PMSF. |
| PMSF (Phenylmethylsulfonyl fluoride) | Thrombin, Trypsin, Chymotrypsin | Irreversible (Covalent) | Broad-spectrum | Rapidly degrades in aqueous solutions; highly toxic.[4] |
| Aprotinin | Plasmin, Kallikrein, Trypsin, Chymotrypsin | Reversible (Competitive) | Plasmin: Ki ≈ 1 nM Factor VIIa-TF complex: Ki ≈ 30 µM Thrombin (direct): Ki ≈ 61 µM (weak) | A naturally occurring polypeptide inhibitor.[5][6][7] |
Note: The potency values are sourced from various studies and may not be directly comparable due to different experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to characterize these inhibitors is crucial for interpreting the data and designing further experiments.
Determination of Inhibition Constants (IC50, Ki, and k_inact/KI) for Serine Protease Inhibitors
This protocol outlines a general method for determining the inhibitory potency of compounds against a specific serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Thrombin, Factor Xa, uPA, Plasmin)
-
Specific chromogenic substrate for the target protease (e.g., S-2238 for Thrombin, S-2222 for Factor Xa)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Inhibitor stock solutions (in an appropriate solvent like DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate (typically 405 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of the serine protease and its corresponding chromogenic substrate in the assay buffer. The final concentrations should be optimized based on the enzyme's activity and the substrate's Km value.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the inhibitor stock solution in the assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or solvent control)
-
Enzyme solution
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme. For irreversible inhibitors, this pre-incubation time is critical.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance over time using the microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
For IC50 Determination (Reversible and Irreversible Inhibitors):
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.
-
Plot the percentage of inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
-
For Ki Determination (Reversible Inhibitors):
-
Perform the assay at multiple substrate concentrations.
-
Analyze the data using methods such as Lineweaver-Burk or Dixon plots to determine the Ki.
-
-
For k_inact and KI Determination (Irreversible Inhibitors):
-
For irreversible inhibitors that follow a two-step mechanism (initial binding followed by covalent modification), the observed rate of inactivation (k_obs) can be determined at different inhibitor concentrations.
-
A plot of k_obs versus inhibitor concentration will yield the inactivation rate constant (k_inact) and the initial binding affinity (KI). The overall second-order rate constant (k_inact/KI) is a measure of the inhibitor's efficiency.
-
-
Visualizations
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a prime example of a physiological process tightly regulated by serine proteases. The following diagram illustrates the key steps in the intrinsic, extrinsic, and common pathways leading to the formation of a fibrin clot.
Caption: Simplified diagram of the blood coagulation cascade.
Experimental Workflow: Serine Protease Inhibition Assay
The following diagram outlines the general workflow for conducting a serine protease inhibition assay using a chromogenic substrate.
Caption: General workflow for a serine protease inhibition assay.
Conclusion
The choice of a serine protease inhibitor is a critical decision in experimental design. This compound offers the distinct advantage of a built-in fluorescent reporter group, making it a valuable tool for studying enzyme-inhibitor interactions. However, for broad-spectrum inhibition with higher aqueous stability and lower toxicity, AEBSF may be a more suitable choice than the traditional PMSF. Aprotinin, as a reversible and highly potent inhibitor of specific proteases like plasmin, serves a different experimental niche. Researchers should carefully consider the specific requirements of their assay, including the target protease, the need for real-time monitoring, and the desired mechanism of inhibition, when selecting from the available repertoire of serine protease inhibitors.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. biocompare.com [biocompare.com]
- 4. Coagulation factor Xa stimulates platelet-derived growth factor release and mitogenesis in cultured vascular smooth muscle cells of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
Validation of Dansyl-Glu-Gly-Arg-Chloromethylketone as a Specific Factor Xa Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CMK) with other leading Factor Xa inhibitors. The data presented herein is intended to offer an objective validation of DEGR-CMK's performance and specificity, supported by experimental data and detailed protocols for key assays.
Executive Summary
This compound is an irreversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. This guide evaluates its potency and selectivity against commercially available, reversible direct oral anticoagulants (DOACs), namely Rivaroxaban, Apixaban, and Edoxaban. While DEGR-CMK demonstrates potent inhibition of Factor Xa, its broader reactivity with other serine proteases, such as urokinase and Factor IXa, contrasts with the high selectivity profiles of the comparator DOACs.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the quantitative data for the inhibition of Factor Xa and other serine proteases by DEGR-CMK and alternative inhibitors.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Selectivity | Mechanism of Inhibition |
| This compound (DEGR-CMK) | Factor Xa | - | 100 nM [1] | Inhibits urokinase and Factor IXa | Irreversible [1] |
| Thrombin | Data not available | - | - | - | |
| Trypsin | Data not available | - | - | - | |
| Plasmin | Data not available | - | - | - | |
| Rivaroxaban | Factor Xa | 0.4 nM [2][3] | 2.1 nM (prothrombinase-bound) | >10,000-fold vs. other serine proteases [2][4] | Reversible, Competitive [4] |
| Thrombin | >20 µM | - | - | - | |
| Trypsin | >20 µM | - | - | - | |
| Plasmin | >20 µM | - | - | - | |
| Apixaban | Factor Xa | 0.08 - 0.25 nM [5][6] | 1.3 nM (clot-bound) | >30,000-fold vs. other coagulation proteases [7] | Reversible, Direct [6] |
| Thrombin | Data not available | - | - | - | |
| Trypsin | Data not available | - | - | - | |
| Plasmin | Data not available | - | - | - | |
| Edoxaban | Factor Xa | 0.561 nM [8] | - | >10,000-fold vs. thrombin and other serine proteases [9] | Reversible, Competitive [8] |
| Thrombin | Data not available | - | - | - | |
| Trypsin | Data not available | - | - | - | |
| Plasmin | Data not available | - | - | - |
Mandatory Visualization
Signaling Pathway: The Coagulation Cascade
The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the central role of Factor Xa and the point of inhibition for Factor Xa inhibitors.
Caption: The Coagulation Cascade and Factor Xa Inhibition.
Experimental Workflow: Chromogenic Factor Xa Inhibition Assay
This diagram outlines the procedural flow for determining the inhibitory potential of a compound against Factor Xa using a chromogenic substrate.
Caption: Workflow for Chromogenic Factor Xa Inhibition Assay.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Chromogenic Factor Xa Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Factor Xa by measuring the cleavage of a chromogenic substrate.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., Spectrozyme FXa)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
Test inhibitor (e.g., DEGR-CMK) and control inhibitor (e.g., Rivaroxaban)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and create a series of dilutions to determine the IC50 value.
-
Dilute the purified human Factor Xa to a working concentration in the assay buffer.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add a defined volume of the diluted Factor Xa solution to each well of the 96-well microplate.
-
Add the test inhibitor dilutions or a control solution to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Plot the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity, by fitting the data to a suitable dose-response curve.
-
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of the coagulation cascade and can be used to evaluate the anticoagulant effect of Factor Xa inhibitors.
Materials:
-
Citrated platelet-poor plasma
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Prepare platelet-poor plasma by centrifugation.
-
-
Assay Protocol:
-
Pre-warm the plasma sample and the thromboplastin reagent to 37°C.
-
Add a specific volume of the plasma sample to a cuvette in the coagulometer.
-
Add the thromboplastin reagent to the plasma.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.
-
-
Data Analysis:
-
The degree of prolongation of the PT in the presence of a Factor Xa inhibitor is indicative of its anticoagulant activity. The results can be compared to a standard curve generated with known concentrations of the inhibitor.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways of coagulation and is also sensitive to the effects of Factor Xa inhibitors.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Prepare citrated platelet-poor plasma as described for the PT assay.
-
-
Assay Protocol:
-
Pre-warm the plasma sample to 37°C.
-
Add a specific volume of the plasma to a cuvette in the coagulometer.
-
Add the aPTT reagent to the plasma and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for a clot to form, which is the activated partial thromboplastin time.
-
-
Data Analysis:
-
An increase in the aPTT in the presence of a Factor Xa inhibitor reflects its anticoagulant effect. The results can be correlated with the inhibitor concentration.
-
References
- 1. Half-time analysis of the kinetics of irreversible enzyme inhibition by an unstable site-specific reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. From Activated Partial Thromboplastin Time to Antifactor Xa and Back Again - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A novel prothrombin time assay for assessing the anticoagulant activity of oral factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CMK) Cross-Reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DEGR-CMK's Performance Against Alternative Protease Inhibitors with Supporting Experimental Data.
Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CMK) is a well-established irreversible inhibitor of several serine proteases. Its utility in research and potential therapeutic applications is defined by its target specificity and potential for cross-reactivity with other proteases. This guide provides a comparative analysis of DEGR-CMK's inhibitory activity against a panel of serine proteases, alongside a discussion of alternative inhibitors and detailed experimental protocols for assessing protease inhibition.
Cross-Reactivity Profile of DEGR-CMK
DEGR-CMK is known to primarily target serine proteases with a specificity pocket that accommodates arginine residues. Its core targets include urokinase-type plasminogen activator (uPA) and Factor Xa.[1] However, its reactivity extends to other trypsin-like serine proteases. The efficiency of inhibition is best compared using the apparent second-order rate constant (k_app), which reflects the rate of irreversible inhibition.
| Target Protease | Apparent Second-Order Rate Constant (k_app) (M⁻¹min⁻¹) | Reference |
| Factor IXa (porcine) | 1.7 x 10⁴ | [2] |
| Factor Xa | Considerably higher than Factor IXa | [2] |
| Thrombin | Considerably higher than Factor IXa | [2] |
| Plasmin | Considerably higher than Factor IXa | [2] |
| Kallikrein | Considerably higher than Factor IXa | [2] |
| Trypsin | Data not available | |
| Chymotrypsin | Data not available | |
| Elastase | Data not available |
Comparison with Alternative Inhibitors
The selection of a protease inhibitor is dictated by the specific research or therapeutic goal, requiring a balance between potency and selectivity.
| Target Protease | Alternative Inhibitors | Class | Mechanism of Action |
| Factor Xa | Rivaroxaban, Apixaban, Edoxaban | Direct Oral Anticoagulants (DOACs) | Reversible, direct competitive inhibition |
| Heparin (Unfractionated and Low Molecular Weight) | Anticoagulant | Indirect, by activating antithrombin | |
| Fondaparinux | Synthetic Pentasaccharide | Indirect, selective for antithrombin-mediated inhibition of Factor Xa | |
| Urokinase (uPA) | Amiloride and its derivatives | Small Molecule | Reversible, competitive inhibition |
| Monoclonal Antibodies | Biologic | Specific binding to uPA, preventing receptor interaction or catalytic activity | |
| Peptide Inhibitors | Peptide | Competitive inhibition of uPA-uPAR interaction or catalytic activity |
Signaling Pathway Involvement
Understanding the biological context of DEGR-CMK's targets is crucial for interpreting experimental results.
The Coagulation Cascade: The Role of Factor Xa
Factor Xa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its inhibition effectively blocks the generation of thrombin, the central protease in clot formation.
The Urokinase-Type Plasminogen Activator (uPA) System
The uPA system plays a pivotal role in extracellular matrix degradation, cell migration, and tissue remodeling. uPA converts plasminogen to plasmin, a broad-spectrum protease.
Experimental Protocols
Determining the Second-Order Rate Constant (k_app) for Irreversible Inhibition
This protocol outlines a method to determine the apparent second-order rate constant of an irreversible inhibitor, such as DEGR-CMK, using a continuous fluorogenic substrate assay.
Materials:
-
Purified protease of interest
-
DEGR-CMK
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DEGR-CMK in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the DEGR-CMK stock solution in assay buffer to achieve a range of concentrations.
-
Prepare a working solution of the purified protease in assay buffer. The concentration should be chosen to give a linear rate of substrate hydrolysis over the course of the experiment.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration should be at or below the Michaelis constant (Km) to ensure the assay is sensitive to inhibition.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the DEGR-CMK dilutions to the appropriate wells. Include a control with no inhibitor.
-
Initiate the pre-incubation by adding the protease solution to all wells.
-
-
Inhibition Reaction:
-
Incubate the plate at a constant temperature (e.g., 37°C) for various time points. This allows the irreversible inhibitor to react with the enzyme.
-
-
Measurement of Residual Activity:
-
At each time point, initiate the enzymatic reaction by adding the fluorogenic substrate to the wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the residual enzyme activity at each time point for each inhibitor concentration as a percentage of the activity in the absence of the inhibitor.
-
For each inhibitor concentration, plot the natural logarithm of the residual activity (ln[% Activity]) against the pre-incubation time. The slope of this line will be the negative of the observed rate constant (-k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations. The slope of this line represents the apparent second-order rate constant (k_app).
-
This comprehensive guide provides a framework for understanding and evaluating the cross-reactivity of this compound. The provided data and protocols can assist researchers in making informed decisions about its application and in designing experiments to further characterize its inhibitory profile.
References
A Comparative Guide to Serine Protease Inhibitors: Dansyl-Glu-Gly-Arg-Chloromethylketone vs. Aprotinin
For researchers, scientists, and drug development professionals, selecting the appropriate protease inhibitor is a critical step in experimental design and therapeutic development. This guide provides a detailed comparison of two widely used serine protease inhibitors: the synthetic irreversible inhibitor Dansyl-Glu-Gly-Arg-Chloromethylketone and the natural, reversible inhibitor Aprotinin.
This document outlines their mechanisms of action, target specificity, and potency, supported by quantitative data. Furthermore, it provides detailed experimental protocols for comparative analysis and visual diagrams of relevant signaling pathways to aid in understanding their biological context.
Executive Summary
This compound is a synthetic, irreversible inhibitor that covalently modifies the active site of specific serine proteases. Its dansyl group provides a fluorescent tag for easy detection. It is particularly noted for its inhibition of urokinase-type plasminogen activator (uPA) and Factor Xa.
Aprotinin, a naturally occurring polypeptide from bovine lung, acts as a reversible, competitive inhibitor of a broad spectrum of serine proteases, including trypsin, chymotrypsin, kallikrein, and plasmin. Its mechanism involves tight, non-covalent binding to the enzyme's active site.
The choice between these two inhibitors depends on the specific application. This compound is advantageous for applications requiring stable, irreversible inhibition and where fluorescent tracking is beneficial. Aprotinin is suitable for experiments where broad-spectrum, reversible inhibition is desired, such as in the general protection of proteins during extraction.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and Aprotinin against a range of serine proteases. This data has been compiled from various scientific sources to provide a comparative overview of their potency and selectivity.
| Target Protease | This compound | Aprotinin |
| Mechanism of Action | Irreversible (Covalent) | Reversible (Competitive) |
| Urokinase (uPA) | Effective irreversible inhibitor | Ki: 27 µM[1] |
| Factor Xa | IC50: 100 nM | No direct inhibition |
| Factor VIIa-Tissue Factor Complex | Data not available | Ki: 30 µM[2] |
| Trypsin | Data not available | Ki: 0.06 pM[3] |
| Chymotrypsin | Data not available | Ki: 9 nM[3] |
| Plasmin | Data not available | Ki: 0.23 nM[3] (human), 1 nM (pH 7.3) |
| Kallikrein (plasma) | Data not available | Ki: 30 nM (human, pH 8.0) |
| Kallikrein (tissue) | Data not available | Ki: 1 nM (porcine pancreas, pH 8.0) |
| Thrombin | Data not available | No inhibition |
| Tissue Plasminogen Activator (tPA) | No inhibition | No inhibition[1] |
Note: Direct comparative studies under identical conditions are limited. Potency values can vary based on experimental conditions (e.g., substrate, pH, temperature).
Mechanism of Action and Signaling Pathways
Mechanism of Inhibition
The fundamental difference between these two inhibitors lies in their mode of action. This compound acts as an irreversible inhibitor by forming a covalent bond with the active site histidine residue of the target serine protease. In contrast, Aprotinin is a competitive reversible inhibitor that binds tightly to the active site of the protease, preventing substrate binding.[4][5]
Relevant Signaling Pathways
Both inhibitors target proteases involved in critical physiological cascades, such as the coagulation cascade and the fibrinolytic system.
Coagulation Cascade: This pathway involves a series of serine protease activations leading to the formation of a fibrin clot. Factor Xa is a key enzyme in this cascade, and its inhibition by this compound can block coagulation. Aprotinin, while not directly inhibiting Factor Xa or thrombin, can inhibit the Factor VIIa-tissue factor complex at high concentrations and also inhibits plasma kallikrein, which is involved in the intrinsic pathway of coagulation.[2][4]
Urokinase-Plasminogen Activation: The urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix. This pathway is crucial in tissue remodeling and cancer cell invasion. This compound is an effective inhibitor of uPA, while Aprotinin shows weak inhibition.[1]
Experimental Protocols
To quantitatively compare the inhibitory potency of this compound and Aprotinin, a standardized protease inhibition assay can be performed. The following is a generalized protocol that can be adapted for specific proteases and substrates.
Objective:
To determine and compare the IC50 values of this compound and Aprotinin against a specific serine protease.
Materials:
-
Purified serine protease (e.g., Trypsin, uPA, Factor Xa)
-
This compound
-
Aprotinin
-
Appropriate chromogenic or fluorogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader (absorbance or fluorescence)
-
DMSO (for dissolving this compound)
-
Deionized water (for dissolving Aprotinin)
Experimental Workflow:
Detailed Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolve Aprotinin in deionized water to prepare a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare working solutions of the protease and substrate in the assay buffer at appropriate concentrations. The substrate concentration should ideally be at or below its Km value.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add serially diluted concentrations of each inhibitor to the wells. Include a control well with no inhibitor.
-
Add the protease solution to each well and mix gently.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. For irreversible inhibitors like this compound, this pre-incubation step is crucial.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (kinetic assay). The wavelength will depend on the substrate used (e.g., 405 nm for p-nitroanilide substrates).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each inhibitor.
-
Conclusion
This compound and Aprotinin represent two distinct classes of serine protease inhibitors with different mechanisms, specificities, and applications. The choice between them should be guided by the specific experimental goals, the target protease(s), and the requirement for reversible versus irreversible inhibition. The quantitative data and experimental protocols provided in this guide offer a framework for making an informed decision and for designing rigorous comparative studies. For drug development professionals, understanding these differences is paramount in the design of selective and effective therapeutic agents targeting serine proteases.
References
- 1. Aprotinin inhibits urokinase but not tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aprotinin is a competitive inhibitor of the factor VIIa-tissue factor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Aprotinin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Fluorescent Serine Protease Inhibitor: Dansyl-Glu-Gly-Arg-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and disease progression, the precise monitoring of protease activity is paramount. Fluorescent inhibitors have emerged as indispensable tools for researchers, offering a real-time window into the dynamics of these crucial enzymes. This guide provides a comprehensive comparison of Dansyl-Glu-Gly-Arg-Chloromethylketone, a widely used fluorescent serine protease inhibitor, with other available alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.
Unveiling the Mechanism: How this compound Works
This compound is a synthetic, irreversible inhibitor that targets the active site of several serine proteases. Its mechanism of action is a two-step process. The peptide sequence (Glu-Gly-Arg) directs the inhibitor to the substrate-binding pocket of specific proteases. Subsequently, the chloromethylketone moiety forms a covalent bond with the active site histidine residue, leading to irreversible inactivation of the enzyme.
The key advantage of this inhibitor lies in its dansyl group, a fluorescent tag. This intrinsic fluorescence allows for the direct and continuous monitoring of the enzyme-inhibitor interaction without the need for secondary detection methods. This feature is particularly valuable for kinetic studies and high-throughput screening applications.
Performance Profile: A Quantitative Comparison
The efficacy of an inhibitor is best understood through its kinetic parameters. The following table summarizes the available quantitative data for this compound and a non-dansylated counterpart against key serine proteases.
| Inhibitor | Target Protease | Parameter | Value | Reference |
| This compound | Activated Porcine Factor IX | Apparent k₂ | 1.7 x 10⁴ M⁻¹ min⁻¹ | [1] |
| This compound | Factor Xa | IC₅₀ | 100 nM | [2] |
| Glu-Gly-Arg-Chloromethylketone | Urokinase (tcu-PA) | Kᵢ | 5.0 µM | [3] |
| Glu-Gly-Arg-Chloromethylketone | Urokinase (tcu-PA) | k₂ | 0.05 s⁻¹ | [3] |
Note: The data for urokinase is for the non-dansylated version of the inhibitor, which provides a reasonable approximation of the binding affinity and reactivity.
The Broader Landscape: Comparison with Alternative Fluorescent Probes
While this compound is a robust tool, several other fluorescent probes are available for serine protease analysis. These alternatives often employ different fluorophores and reactive groups, offering a range of spectral properties and specificities.
| Fluorescent Probe Type | Fluorophore Examples | Reactive Group Examples | Key Characteristics |
| Activity-Based Probes (ABPs) | Fluorescein, Rhodamine, BODIPY | Fluorophosphonates, Sulfonyl Fluorides | Covalently modify the active site; can be used for in-gel fluorescence scanning and proteomics. |
| FRET Substrates | Donor-Acceptor Pairs (e.g., Cy3/Cy5) | N/A (Cleavable Peptide) | Ratiometric detection of protease activity through Förster Resonance Energy Transfer; suitable for real-time kinetic assays. |
| Quenched Fluorescent Substrates | Fluorescein, AMC | N/A (Cleavable Peptide) | Fluorescence is quenched until the substrate is cleaved by the protease; provides a "turn-on" signal. |
The choice of a fluorescent inhibitor or probe depends on the specific application, the target protease, and the desired readout (e.g., kinetic analysis, in-cell imaging, or proteomic profiling).
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To appreciate the significance of inhibiting proteases like urokinase and Factor Xa, it is crucial to understand their roles in cellular signaling.
Caption: Urokinase (uPA) signaling pathway.
Caption: Factor Xa signaling pathway.
A typical experimental workflow for determining the kinetic parameters of an irreversible fluorescent inhibitor is outlined below.
References
- 1. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the inhibition kinetics of Dansyl-Glu-Gly-Arg-Chloromethylketone and other inhibitors.
This guide provides a comparative analysis of the inhibition kinetics of Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CK) and other notable inhibitors targeting key serine proteases in the coagulation and fibrinolytic systems. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these inhibitors' performance based on available experimental data.
Data Presentation: Inhibition Kinetics
The following tables summarize the quantitative kinetic data for DEGR-CK and other inhibitors against their respective target proteases. It is important to note that the data has been compiled from various studies, and experimental conditions may differ.
Factor Xa Inhibition
| Inhibitor | Type | Target | Kinetic Parameter | Value | Reference |
| This compound (DEGR-CK) | Irreversible | Factor Xa | IC50 | 100 nM | |
| Rivaroxaban | Reversible | Factor Xa | Ki | 0.4 nM - 2.6 nM | [1][2] |
| Apixaban | Reversible | Factor Xa | Ki | 0.08 nM - 2.0 nM | [1][2] |
Factor IXa Inhibition
| Inhibitor | Type | Target | Kinetic Parameter | Value | Reference |
| This compound (DEGR-CK) | Irreversible | Factor IXa | k (second-order rate constant) | 1.7 x 10⁴ M⁻¹ min⁻¹ | [3] |
Urokinase-type Plasminogen Activator (u-PA) Inhibition
| Inhibitor | Type | Target | Kinetic Parameter | Value | Reference |
| Glu-Gly-Arg-Chloromethylketone* | Irreversible | Two-chain u-PA | Ki | 5.0 x 10⁻⁶ M | [4] |
| k₂ | 0.05 s⁻¹ | [4] | |||
| Competitive | Single-chain u-PA | Ki | 1.3 x 10⁻⁶ M | [4] | |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Irreversible (Serpin) | u-PA | k (second-order rate constant) | 1.6 x 10⁷ - 1.6 x 10⁸ M⁻¹ s⁻¹ | [5][6][7] |
| Plasminogen Activator Inhibitor-2 (PAI-2) | Irreversible (Serpin) | u-PA | k (second-order rate constant) | ~4.6 x 10³ M⁻¹ s⁻¹ (for single-chain t-PA) |
*Note: Data is for the non-dansylated form of the inhibitor.
Experimental Protocols
Determination of Inhibition Constants for Irreversible Inhibitors (k_inact/K_I)
The potency of irreversible inhibitors is best described by the second-order rate constant, k_inact/K_I. A common method to determine this value is the Kitz-Wilson method.[8]
General Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the irreversible inhibitor in a suitable buffer.
-
Incubation: Incubate the enzyme with various concentrations of the inhibitor at a constant temperature.
-
Time-course Monitoring: At specific time intervals, withdraw aliquots from the incubation mixture.
-
Residual Activity Assay: Immediately measure the remaining enzyme activity by adding a chromogenic or fluorogenic substrate. The rate of product formation is proportional to the active enzyme concentration.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity against time for each inhibitor concentration. The slope of this plot gives the pseudo-first-order rate constant (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inhibition (k_inact/K_I).[8]
-
Determination of Inhibition Constants for Reversible Inhibitors (Ki)
For reversible inhibitors, the inhibition constant (Ki) is determined by measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations.
General Protocol:
-
Enzyme, Substrate, and Inhibitor Preparation: Prepare stock solutions of the enzyme, substrate, and reversible inhibitor in a suitable assay buffer.
-
Reaction Initiation: In a multi-well plate or cuvette, mix the enzyme and inhibitor and allow them to equilibrate. Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis:
-
Determine the initial reaction velocities (v₀) from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentration for each inhibitor concentration.
-
Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the Vmax, Km, and Ki values. Alternatively, graphical methods like Lineweaver-Burk or Dixon plots can be used.
-
Mandatory Visualization
References
- 1. Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of the interactions between plasminogen activator inhibitor 1 and both urokinase and tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the inhibition of plasminogen activators by the plasminogen-activator inhibitor. Evidence for 'second-site' interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Confirming the Irreversible Binding of Dansyl-Glu-Gly-Arg-Chloromethylketone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CK) with other serine protease inhibitors, focusing on the confirmation of its irreversible binding mechanism. Detailed experimental protocols and supporting data are presented to aid in the evaluation and application of this potent inhibitor.
Executive Summary
This compound is a well-established irreversible inhibitor of several serine proteases, including key enzymes in the coagulation cascade like Factor Xa and urokinase. Its mechanism of action involves the formation of a stable covalent bond with a critical histidine residue within the enzyme's active site. This irreversible binding offers distinct advantages in research and therapeutic development, such as prolonged and potent inhibition. This guide outlines the experimental methodologies to definitively confirm this irreversible mode of action and compares its efficacy with other relevant inhibitors.
Mechanism of Irreversible Inhibition
The inhibitory activity of this compound stems from its peptide sequence (Glu-Gly-Arg), which directs the molecule to the active site of specific serine proteases, and its reactive chloromethylketone warhead. Upon binding, the chloromethylketone group undergoes a nucleophilic attack by the imidazole side chain of a conserved histidine residue in the catalytic triad of the enzyme. This results in the alkylation of the histidine and the formation of a stable, covalent enzyme-inhibitor complex, rendering the enzyme permanently inactive.
Caption: Mechanism of serine protease inactivation by this compound.
Performance Comparison
The efficacy of enzyme inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). For irreversible inhibitors, the second-order rate constant (k_inact/Ki) is a more accurate measure of potency as it accounts for both binding affinity and the rate of covalent modification.
| Inhibitor | Target Enzyme | Type | IC50 / Ki / k_inact/Ki | Reference |
| This compound | Factor Xa | Irreversible | IC50: 100 nM | [Sigma-Aldrich Product Information] |
| This compound | Activated porcine Factor IX | Irreversible | k_inact/Ki: 1.7 x 10^4 M⁻¹min⁻¹ | [1] |
| Glu-Gly-Arg-Chloromethylketone | Urokinase | Irreversible | Ki: 5.0 µM, k₂: 0.05 s⁻¹ | [2] |
| Pro-Gly-Arg-Chloromethylketone | Urokinase | Irreversible | Ki: 68 µM, k₂: 0.47 min⁻¹ | [3] |
| Rivaroxaban | Factor Xa | Reversible | Ki: 0.7 nM | [4] |
| Apixaban | Factor Xa | Reversible | Ki: 2.9 nM | [4] |
| Amiloride | Urokinase | Reversible | Ki: 7 µM | [5] |
Experimental Protocols for Confirming Irreversible Binding
Two primary methods are employed to definitively distinguish between reversible and irreversible enzyme inhibition: dialysis and mass spectrometry.
Dialysis Assay to Confirm Irreversible Inhibition
This method relies on the principle that reversibly bound inhibitors will dissociate from the enzyme and can be removed by dialysis, leading to the recovery of enzyme activity. In contrast, irreversibly bound inhibitors will remain covalently attached, and enzyme activity will not be restored.
Materials:
-
Purified target enzyme (e.g., Factor Xa, Urokinase)
-
This compound (DEGR-CK)
-
A known reversible inhibitor for the target enzyme (positive control)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate for the enzyme activity assay
-
Dialysis tubing or cassettes with an appropriate molecular weight cut-off (MWCO) to retain the enzyme but allow the inhibitor to pass through.
-
Spectrophotometer or fluorometer for activity measurement.
Protocol:
-
Enzyme-Inhibitor Incubation:
-
Prepare three sets of enzyme solutions in assay buffer:
-
Sample A (DEGR-CK): Enzyme + DEGR-CK (at a concentration sufficient to cause >90% inhibition).
-
Sample B (Reversible Inhibitor): Enzyme + reversible inhibitor (at a concentration sufficient to cause >90% inhibition).
-
Sample C (Control): Enzyme + vehicle (e.g., DMSO).
-
-
Incubate all samples for a predetermined time (e.g., 60 minutes) at room temperature to allow for binding.
-
-
Dialysis:
-
Load each sample into a separate dialysis cassette.
-
Place the cassettes in a large volume of cold assay buffer (e.g., 1000-fold the volume of the samples).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of unbound inhibitors.
-
-
Enzyme Activity Assay:
-
After dialysis, recover the enzyme solutions from the cassettes.
-
Measure the activity of the enzyme in each sample by adding the appropriate substrate and monitoring the product formation over time.
-
Expected Results:
-
Sample A (DEGR-CK): Enzyme activity will remain significantly inhibited compared to the control, indicating that the inhibitor was not removed by dialysis due to covalent binding.
-
Sample B (Reversible Inhibitor): Enzyme activity will be restored to a level similar to the control, as the reversible inhibitor will have dissociated and been removed during dialysis.
-
Sample C (Control): Will show the baseline enzyme activity.
Mass Spectrometry for Covalent Adduct Identification
Mass spectrometry provides direct evidence of irreversible binding by detecting the mass increase of the enzyme or its proteolytic fragments corresponding to the covalent addition of the inhibitor.
Materials:
-
Purified target enzyme
-
This compound (DEGR-CK)
-
Denaturing buffer (e.g., containing urea or guanidine HCl)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease for digestion (e.g., Trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol:
-
Enzyme-Inhibitor Reaction:
-
Incubate the target enzyme with an excess of DEGR-CK for a sufficient time to ensure complete reaction.
-
Include a control sample of the enzyme incubated with the vehicle.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein samples using a denaturing buffer.
-
Reduce the disulfide bonds with a reducing agent.
-
Alkylate the free cysteine residues with an alkylating agent to prevent disulfide bond reformation.
-
Perform a buffer exchange to remove excess reagents and prepare the sample for enzymatic digestion.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass of the DEGR-CK covalently bound to potential reactive residues (e.g., histidine).
-
Expected Results:
The analysis of the MS/MS data from the DEGR-CK treated sample will identify a peptide with a mass shift corresponding to the mass of the inhibitor. Fragmentation of this modified peptide will pinpoint the exact amino acid residue (e.g., histidine) to which the inhibitor is covalently attached. The control sample will not show this modification.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to confirm the irreversible binding of this compound.
Caption: Workflow for experimental validation of irreversible inhibition.
Conclusion
The experimental evidence strongly supports the classification of this compound as an irreversible inhibitor of its target serine proteases. Its mechanism of action, involving the formation of a stable covalent bond with an active site histidine, has been well-characterized. The provided experimental protocols for dialysis and mass spectrometry offer robust methods for researchers to independently verify this irreversible binding. The comparative data presented highlights its potency relative to both other irreversible inhibitors and reversible alternatives, making it a valuable tool for a wide range of applications in biochemistry, pharmacology, and drug discovery.
References
- 1. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dansyl-Glu-Gly-Arg-Chloromethylketone and Tissue Plasminogen Activator (tPA): A Comparative Inhibition Guide
For researchers, scientists, and drug development professionals, understanding the specific interactions between potential inhibitors and key enzymes is paramount. This guide provides a comparative analysis of Dansyl-Glu-Gly-Arg-Chloromethylketone's effect on tissue plasminogen activator (tPA), contrasting it with its non-dansylated counterpart and other known tPA inhibitors. This analysis is supported by available data and detailed experimental protocols to aid in research and development efforts.
Executive Summary
Available evidence strongly indicates that This compound does not inhibit tissue plasminogen activator (tPA) . In stark contrast, its non-dansylated form, Glu-Gly-Arg-chloromethylketone (EGRck), is recognized as a direct inhibitor of tPA. This suggests that the bulky dansyl group, a fluorescent tag, sterically hinders the molecule from effectively binding to the active site of the tPA enzyme. This guide will delve into the specifics of this inhibitory action, or lack thereof, and provide a comparative landscape of other tPA inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of tPA Inhibition
Below is a comparison of this compound with other known tPA inhibitors:
| Compound | Target Enzyme(s) | Mechanism of Action | Reported Inhibition of tPA |
| This compound | uPA, Factor Xa | Irreversible covalent modification | No |
| Glu-Gly-Arg-chloromethylketone (EGRck) | tPA, uPA | Irreversible covalent modification | Yes [1] |
| Plasminogen Activator Inhibitor-1 (PAI-1) | tPA, uPA | Serpin (suicide substrate) | Yes |
| Aprotinin | tPA, Plasmin, Kallikrein | Serine protease inhibitor | Yes |
| Tranexamic Acid | Plasminogen | Lysine analog, prevents plasminogen binding to fibrin | Indirectly inhibits tPA-mediated fibrinolysis |
| Urokinase (uPA) | Plasminogen | Serine protease | Not an inhibitor, but a related plasminogen activator often compared to tPA |
Signaling Pathways and Mechanisms
The fibrinolytic pathway, where tPA plays a crucial role, is a cascade of enzymatic reactions leading to the dissolution of blood clots. tPA's primary function is to convert plasminogen to plasmin, which in turn degrades the fibrin matrix of the clot. Inhibitors of tPA interfere with this process at various points.
Experimental Protocols
To assess the inhibitory activity of a compound against tPA, a chromogenic activity assay is commonly employed. This assay measures the ability of tPA to activate plasminogen to plasmin, which then cleaves a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.
Protocol: Chromogenic tPA Activity Assay
This protocol is a synthesized methodology based on common practices found in commercially available kits and research articles.
1. Materials:
- Human tPA
- Human Plasminogen
- Chromogenic Plasmin Substrate (e.g., S-2251)
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
- Test compound (e.g., this compound) and other inhibitors
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
- In a 96-well plate, add the following to each well:
- Assay Buffer
- tPA solution (at a final concentration that gives a linear rate of substrate hydrolysis)
- Test compound at various concentrations (a vehicle control should be included)
- Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with tPA.
- Add Plasminogen solution to each well.
- Initiate the reaction by adding the chromogenic plasmin substrate.
- Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
- The rate of change in absorbance is proportional to the tPA activity.
3. Data Analysis:
- Calculate the initial rate of reaction (V) for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Reagents" [label="Prepare Reagents:\ntPA, Plasminogen,\nSubstrate, Buffers,\nTest Compounds"];
"Plate_Setup" [label="Set up 96-well Plate:\nAdd Buffer, tPA,\nand Test Compounds"];
"Pre_incubation" [label="Pre-incubate at 37°C"];
"Add_Plasminogen" [label="Add Plasminogen"];
"Add_Substrate" [label="Add Chromogenic Substrate"];
"Measure_Absorbance" [label="Measure Absorbance (kinetic)"];
"Data_Analysis" [label="Analyze Data:\nCalculate % Inhibition,\nDetermine IC50"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents";
"Prepare_Reagents" -> "Plate_Setup";
"Plate_Setup" -> "Pre_incubation";
"Pre_incubation" -> "Add_Plasminogen";
"Add_Plasminogen" -> "Add_Substrate";
"Add_Substrate" -> "Measure_Absorbance";
"Measure_Absorbance" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Conclusion
References
Evaluating the Inhibitory Effect of Dansyl-Glu-Gly-Arg-Chloromethylketone on Activated Porcine Factor IX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CK) as an inhibitor of activated porcine factor IX (FIXa), a critical enzyme in the intrinsic pathway of the blood coagulation cascade. This document presents a comparative analysis of DEGR-CK with other factor IXa inhibitors, supported by experimental data and detailed protocols to assist researchers in their own investigations.
Comparative Inhibitory Activity
This compound is an irreversible active-site-directed inhibitor of serine proteases, including activated porcine factor IX.[1][2][3] Its inhibitory activity has been characterized and compared with other classes of factor IXa inhibitors. The following table summarizes the key quantitative data on the inhibition of porcine factor IXa by DEGR-CK.
| Inhibitor | Type of Inhibition | Target | Apparent Second-Order Rate Constant (M⁻¹ min⁻¹) | Stoichiometry of Inhibition (Inhibitor:FIXa) | In Vitro Anticoagulant Potency (Intrinsic Pathway) |
| This compound (DEGR-CK) | Irreversible | Activated Porcine Factor IX | 1.7 x 10⁴ | 1:1 | 1 nM causes 50% inhibition |
Alternative Factor IXa Inhibitors
While DEGR-CK is a potent tool for in vitro studies, several other inhibitors targeting Factor IXa have been developed, some with progression into clinical testing. A brief comparison is provided below.
| Inhibitor | Mechanism of Action | Key Features |
| IXai | Irreversible inhibitor binding to the active site.[4] | Parenterally administered, has shown anticoagulant activity with limited bleeding complications in animal models.[4] |
| TTP889 | Small molecule, orally administered inhibitor that appears to inhibit the binding of FIXa to its cofactor, FVIIIa.[4] | Oral bioavailability offers a potential advantage for therapeutic use. |
| Monoclonal Antibodies | Bind to specific epitopes on Factor IXa, blocking its function.[4] | High specificity for the target. |
Experimental Protocols
Factor IXa Inhibition Assay
This protocol is based on the principles described in the literature for assessing the inhibition of activated porcine factor IX by DEGR-CK.[1]
Materials:
-
Activated porcine Factor IX (FIXa)
-
This compound (DEGR-CK)
-
Buffer: 0.20 M NaCl, pH 8.0
-
Substrate for Factor IXa (e.g., a chromogenic substrate)
-
Microplate reader
Procedure:
-
Prepare a stock solution of DEGR-CK in an appropriate solvent.
-
In a microplate, add a fixed concentration of activated porcine Factor IXa to the reaction buffer.
-
Add varying concentrations of DEGR-CK to the wells containing FIXa.
-
Incubate the mixture for a defined period to allow for the inhibition reaction to occur.
-
Initiate the enzymatic reaction by adding the Factor IXa substrate.
-
Monitor the rate of substrate cleavage by measuring the change in absorbance over time using a microplate reader.
-
Determine the residual enzymatic activity of FIXa at each inhibitor concentration.
-
Plot the residual activity against the inhibitor concentration to determine the inhibitory kinetics and stoichiometry.
Bethesda Assay for Factor IX Inhibitors
The Bethesda assay is a functional coagulation assay used to quantify the activity of Factor IX inhibitors.[5][6][7]
Principle:
Patient plasma containing a Factor IX inhibitor is mixed with a known amount of normal plasma (source of Factor IX). The mixture is incubated, and the residual Factor IX activity is measured. One Bethesda Unit (BU) is defined as the amount of inhibitor that neutralizes 50% of the Factor IX activity in the normal plasma after a specified incubation period.[6]
Procedure:
-
Prepare serial dilutions of the test plasma (containing the inhibitor).
-
Mix each dilution with an equal volume of pooled normal plasma.
-
A control mixture is prepared with a buffer instead of the test plasma.
-
Incubate all mixtures. For Factor IX inhibitors, which are typically immediate-acting, a prolonged incubation may not be necessary, unlike for Factor VIII inhibitors.[7]
-
Measure the residual Factor IX activity in all mixtures using a one-stage clotting assay or a chromogenic substrate assay.[5][8]
-
The percentage of residual Factor IX activity is plotted against the plasma dilution on a logarithmic scale to determine the inhibitor titer in Bethesda Units.
Visualizations
Coagulation Cascade and Inhibition
The following diagram illustrates the role of Factor IXa in the intrinsic pathway of the coagulation cascade and the point of inhibition by this compound.
Caption: Intrinsic pathway of coagulation showing Factor IXa inhibition.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the key steps in the experimental workflow for evaluating the inhibitory effect of this compound on activated porcine factor IX.
Caption: Workflow for evaluating Factor IXa inhibition.
References
- 1. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Factor IX(a) inhibitors: an updated patent review (2003-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor Assays [practical-haemostasis.com]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Dansyl-Glu-Gly-Arg-Chloromethylketone
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. A crucial aspect of this is the correct disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Dansyl-Glu-Gly-Arg-Chloromethylketone (DGGR-CMK), a protease inhibitor commonly used in biochemical research. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care in a well-ventilated area, preferably within a fume hood.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[1] In the event of accidental contact, immediate action is necessary:
| Exposure Route | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This ensures that the compound is handled and neutralized in a safe, controlled, and environmentally responsible manner.
1. Waste Collection and Storage:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and disposables, in a dedicated and clearly labeled hazardous waste container.
-
The container must be suitable for chemical waste, tightly closed, and stored in a cool, dry, and well-ventilated area.[1]
-
Store the waste container away from incompatible materials and foodstuff containers.[1]
2. Prohibited Disposal Methods:
-
Do not discharge this compound or its waste solutions into the sewer system.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal of this chemical.[1]
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After thorough rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled or reconditioned if appropriate.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By following these established procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors.
References
Essential Safety and Operational Guide for Handling Dansyl-Glu-Gly-Arg-Chloromethylketone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Dansyl-Glu-Gly-Arg-Chloromethylketone. The following procedures ensure safe operational use and disposal of this protease inhibitor.
Disclaimer: Safety data sheets (SDS) for this compound present some conflicting information regarding its hazard classification. While one source suggests it is not a hazardous substance, others indicate potential hazards requiring significant precautions.[1] Due to its nature as a chloromethylketone, it is prudent to handle this compound with a high degree of caution, assuming it to be hazardous.
Hazard Summary
This compound is a protease inhibitor that targets serine/threonine proteases.[2][3][4] While comprehensive GHS classification data is not consistently available, the chemical structure, a chloromethylketone, suggests potential reactivity. Therefore, it is essential to avoid direct contact, inhalation, and ingestion.
Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₃₆ClN₇O₇S |
| Molecular Weight | 626.13 g/mol |
| Appearance | Solid, Yellow |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this chemical. The following table summarizes the recommended equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes and dust that can cause serious eye damage.[6] |
| Skin Protection | - Gloves: Wear chemical-impermeable gloves (e.g., Nitrile, Neoprene).[6] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[7] - Protective Clothing: Wear a lab coat, or chemical-resistant apron.[6][8] Ensure cuffs of gloves overlap with the sleeves of the lab coat.[7] | To prevent skin contact.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with an appropriate filter.[6] | To prevent inhalation of dust or aerosols. |
| Footwear | Wear closed-toe shoes. For significant spill risk, chemical-resistant safety footwear is recommended. | To protect feet from spills.[10] |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood.[9]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.
Reconstitution and Aliquoting
-
Reconstitution: Reconstitute at 1 mg/ml in 10 mM HCl.[11]
-
Dilution: Dilute with physiological buffers just prior to use.[11]
-
Aliquoting: After initial thawing, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[11]
-
Storage of Stock Solutions: Stock solutions are stable for up to 4 months when refrigerated at 4°C.[11] The solid product should be stored at -20°C.[3]
Experimental Use
-
Handling: Avoid the formation of dust and aerosols.[9] Use non-sparking tools.[9]
-
Contamination Prevention: Avoid contact with skin and eyes.[9]
Post-Experiment Procedures
-
Decontamination: Wipe down all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash off with soap and plenty of water.[9] Remove contaminated clothing. Consult a doctor.[9] |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek medical attention. |
| Ingestion | Rinse mouth with water.[9] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[9] |
| Spill | Evacuate personnel to a safe area.[9] Wearing appropriate PPE, prevent further leakage if safe to do so.[9] Collect the spilled material and place it in a suitable, closed container for disposal.[9] Do not let the chemical enter drains.[9] |
Disposal Plan
Discharge into the environment must be avoided.[9]
-
Waste Collection: Collect all waste materials (including contaminated PPE, disposable labware, and excess chemical) in a suitable, clearly labeled, and closed container for chemical waste.[9]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. targetmol.com [targetmol.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
